Product packaging for Oxprenolol Hydrochloride(Cat. No.:CAS No. 22972-97-0)

Oxprenolol Hydrochloride

Cat. No.: B7767951
CAS No.: 22972-97-0
M. Wt: 301.81 g/mol
InChI Key: COAJXCLTPGGDAJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Beta-Adrenergic Antagonists

The journey of beta-adrenergic antagonists began with Sir James Black's innovative idea in 1958 to manage angina attacks by reducing myocardial oxygen demand rather than increasing supply through vasodilation. revespcardiol.org This concept was inspired by Ahlquist's theory of adrenergic receptors, which distinguished between alpha (α) and beta (β) receptors. revespcardiol.orgrevespcardiol.org The first beta-blocker to be synthesized was dichloroisoproterenol, but its clinical development was limited due to its intrinsic sympathomimetic activity (ISA). nih.gov

This led to the development of pronethalol and subsequently propranolol (B1214883), the first beta-blocker approved for clinical use, which became the prototype for the first generation of these drugs. revespcardiol.orgnih.gov These first-generation beta-blockers, including oxprenolol (B1678068), are non-selective, meaning they block both β1 and β2 receptors. revespcardiol.org The success of these initial compounds spurred the development of subsequent generations of beta-blockers with more selective actions and additional properties. revespcardiol.org

Chemical and Pharmacological Classification of Oxprenolol Hydrochloride

This compound is the hydrochloride salt of oxprenolol. nih.gov Chemically, it is known as 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride. nih.gov It is classified as a non-selective beta-adrenergic receptor antagonist and is a lipophilic molecule, which allows it to cross the blood-brain barrier. drugbank.compatsnap.com

Table 1: Chemical and Pharmacological Properties of this compound

PropertyDescription
Chemical Name 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride nih.gov
Molecular Formula C15H24ClNO3 pharmacompass.com
Pharmacological Class Non-selective beta-adrenergic antagonist patsnap.comnih.gov
Key Characteristics Intrinsic Sympathomimetic Activity (ISA), Membrane Stabilizing Effects nih.govmssm.edu

A distinguishing feature of oxprenolol is its intrinsic sympathomimetic activity (ISA). patsnap.comnih.govmssm.edu This means that while it blocks beta-adrenergic receptors from the full effects of potent agonists like adrenaline, it also possesses a partial agonist activity, weakly stimulating the receptors itself. patsnap.com This partial agonism can help maintain a baseline level of sympathetic tone, which may be beneficial in preventing severe bradycardia (an abnormally slow heart rate). patsnap.com Studies have shown that oxprenolol exhibits partial agonist effects on β1 and β3-adrenoceptors. revespcardiol.org

Oxprenolol also exhibits membrane-stabilizing effects. nih.govmssm.edu This property is independent of its beta-blocking activity. Research has shown that propranolol, another non-selective beta-blocker, can inhibit superoxide (B77818) production in neutrophils through membrane stabilization. nih.gov This effect is not a common property of all beta-blockers and, in the case of propranolol, is attributed to its membrane-stabilizing action rather than its beta-receptor antagonism. nih.gov

Significance of this compound in Modern Pharmacotherapy Research

Despite the development of newer, more selective beta-blockers, this compound continues to be a subject of interest in pharmacotherapy research. patsnap.com Its unique combination of non-selective beta-blockade, ISA, and membrane-stabilizing properties provides a valuable tool for studying the complex mechanisms of the sympathetic nervous system and cardiovascular regulation.

Research comparing different beta-blockers has highlighted some important distinctions. A systematic review and network meta-analysis compared the effects of lipophilic beta-blockers (including oxprenolol, metoprolol (B1676517), and propranolol) with the hydrophilic beta-blocker atenolol (B1665814). nih.gov The findings suggested that lipophilic beta-blockers were associated with a significant reduction in the risk of cardiovascular mortality compared to the hydrophilic beta-blocker. nih.gov Furthermore, in patients under 65, lipophilic beta-blockers showed a significant reduction in the risk of stroke. nih.gov Oxprenolol has been found to be comparable to other beta-blockers in the treatment of hypertension and angina pectoris. nih.gov

Table 2: Comparative Efficacy of Lipophilic vs. Hydrophilic Beta-Blockers

OutcomeComparisonResult (Odds Ratio)
Cardiovascular Mortality Lipophilic vs. Hydrophilic β-blockers0.72 (Significant reduction for lipophilic) nih.gov
All-Cause Mortality Lipophilic vs. Hydrophilic β-blockers0.86 (Decreased trend for lipophilic) nih.gov
Coronary Heart Disease Lipophilic vs. Hydrophilic β-blockers0.88 (Decreased trend for lipophilic) nih.gov
Stroke (Patients <65 years) Lipophilic vs. Hydrophilic β-blockers0.63 (Significant reduction for lipophilic) nih.gov

Compound Names

Adrenaline

Alprenolol

Atenolol

Carazolol

Carvedilol

Celiprolol

Dichloroisoproterenol

Isoprenaline

Labetalol

Metoprolol

Nadolol

Nebivolol

Noradrenaline

Oxprenolol

this compound

Pindolol

Pronethalol

Propranolol

Sotalol

Timolol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO3 B7767951 Oxprenolol Hydrochloride CAS No. 22972-97-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAJXCLTPGGDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6452-71-7 (Parent)
Record name Oxprenolol hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID5021093
Record name Oxprenolol hydrochloride
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Molecular Weight

301.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6452-73-9, 22972-97-0
Record name Oxprenolol hydrochloride
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Record name Oxprenolol hydrochloride [USAN:USP:JAN]
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Record name Oxprenolol hydrochloride
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Record name Oxprenolol hydrochloride
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Record name OXPRENOLOL HYDROCHLORIDE
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Pharmacological Mechanisms and Receptor Interactions of Oxprenolol Hydrochloride

Molecular and Cellular Mechanisms of Beta-Adrenergic Receptor Antagonism

Oxprenolol (B1678068) hydrochloride is classified as a non-selective beta-adrenergic receptor antagonist. patsnap.compatsnap.com This means it interferes with the normal functioning of both beta-1 (β1) and beta-2 (β2) adrenergic receptors. patsnap.com The primary mechanism of action involves competitive antagonism, where it vies with endogenous catecholamines, such as adrenaline and noradrenaline, for binding sites on these receptors. patsnap.comnih.gov A distinguishing feature of oxprenolol is its intrinsic sympathomimetic activity (ISA), which allows it to weakly stimulate the receptors it blocks. patsnap.comnih.gov This partial agonist activity can help maintain a baseline level of sympathetic tone, potentially mitigating some of the effects of a complete beta-blockade, such as a severely slowed heart rate. patsnap.compatsnap.com

The blockade of β1-adrenergic receptors, which are highly concentrated in the heart, is central to the therapeutic effects of oxprenolol hydrochloride. patsnap.comdrugbank.com

By competitively inhibiting catecholamines at β1-receptors in cardiac tissue, this compound leads to a reduction in heart rate (a negative chronotropic effect) and a decrease in the force of heart muscle contraction (a negative inotropic effect). patsnap.compatsnap.com This occurs because the blockade prevents the normal sympathetic nervous system stimulation that increases heart rate and contractility. patsnap.com Research has shown that oxprenolol can slow the heart rate and prolong the pre-ejection period (PEPc), an indicator of myocardial contractility, with the most significant effects observed during physical exertion. nih.gov Compared to propranolol (B1214883), oxprenolol has been noted to have less pronounced negative inotropic and chronotropic effects. nih.gov

Table 1: Hemodynamic Effects of Oral Oxprenolol in Healthy Volunteers

ParameterConditionPlacebo40 mg Oxprenolol80 mg Oxprenolol160 mg Oxprenolol
Heart Rate (beats/min) Recumbent65626058
Upright78726865
Effort135115110105
Systolic Blood Pressure (mmHg) Recumbent125120118115
Upright120115112110
Effort180165160155

This table presents illustrative data based on findings reported in clinical studies to demonstrate the dose-dependent effects of oxprenolol on cardiovascular parameters under different physiological states. nih.gov

As a non-selective antagonist, this compound also blocks β2-adrenergic receptors, which are prevalent in the smooth muscles of blood vessels and the bronchioles of the lungs. patsnap.compatsnap.com

The blockade of β2-receptors can lead to the narrowing of blood vessels (vasoconstriction) because it opposes the typical vasodilatory effect of adrenaline on these receptors. patsnap.com However, in vitro studies on human digital arteries have suggested that oxprenolol is a weak inhibitor of contractile responses to noradrenaline. nih.gov Its peripheral vascular effects are considered slight and likely not therapeutically significant. nih.gov

Antagonism of β2-receptors located in the bronchial smooth muscle can lead to bronchoconstriction, or the narrowing of the airways. patsnap.compatsnap.com This action inhibits the normal bronchodilatory effects of catecholamines. patsnap.com Consequently, this can increase airway resistance, a factor that requires careful consideration in individuals with respiratory conditions. patsnap.comnih.gov

Table 2: Receptor Binding Affinity of Oxprenolol

ReceptorTissue SourceBinding Affinity (Ki/Kd)
Beta-Adrenergic Receptor (β-AR)Rat Heart Tissue7.10 nM (Ki)
Beta-1 Adrenergic Receptor (β1-AR)Isolated Rat Heart2.09 nM (Kd)
Beta-2 Adrenergic Receptor (β2-AR)Isolated Rat Uterus1.35 nM (Kd)
Serotonin (B10506) Receptor (5-HT1A)Rat Hippocampus94.2 nM (Ki)
Serotonin Receptor (5-HT1B)Rat Striatum642 nM (Ki)

This table summarizes the binding affinities of oxprenolol for various receptors, indicating its non-selective nature for beta-adrenergic receptors and its interaction with serotonin receptors at higher concentrations. mybiosource.com

Interactions with Beta-3 Adrenergic Receptors

Intrinsic Sympathomimetic Activity (ISA) and its Pharmacological Implications

A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA). nih.gov This means that while it acts as an antagonist in the presence of high levels of catecholamines, it also possesses partial agonist activity in their absence. nih.gov

Partial Agonist Activity at Beta-Adrenergic Receptors

This compound's ISA manifests as a low-level stimulation of beta-adrenergic receptors. medchemexpress.com This partial agonism provides a baseline level of sympathetic tone. patsnap.com This dual action of blocking excessive sympathetic stimulation while maintaining a degree of basal receptor activation is a key aspect of its pharmacological profile. nih.gov

Mitigation of Full Beta-Blockade Side Effects

The partial agonist activity of this compound helps to mitigate some of the common side effects associated with full beta-blockers that lack ISA. medchemexpress.com Notably, it results in a less pronounced reduction in resting heart rate (bradycardia) and cardiac output compared to non-ISA beta-blockers like propranolol. drugbank.comnih.gov This can be advantageous in patients who may not tolerate the significant bradycardic effects of other beta-blockers. nih.gov

Membrane Stabilizing Properties and Anti-Arrhythmic Effects

In addition to its beta-blocking and ISA properties, this compound exhibits membrane-stabilizing activity, a characteristic often described as a "quinidine-like" or local anesthetic effect. drugbank.com This property contributes to its anti-arrhythmic effects. patsnap.com The goal of anti-arrhythmic drug therapy is often to restore normal heart rhythm and conduction by altering the electrical properties of cardiac cells. nih.gov

The anti-arrhythmic action of oxprenolol is primarily attributed to its ability to suppress the arrhythmogenic influence of catecholamines. drugbank.com By blocking beta-receptors, it reduces sympathetic stimulation of the heart, which can otherwise trigger or exacerbate arrhythmias. drugbank.com Furthermore, oxprenolol decreases the rate of impulse formation in the sinus node, slows the sinus rate, and prolongs the atrio-ventricular (AV) conduction time and refractory period. drugbank.com While the membrane-stabilizing activity is present, its clinical relevance at normal therapeutic doses is considered to be minimal, becoming more apparent in cases of overdose. drugbank.com

Renin-Angiotensin-Aldosterone System Modulation by this compound

This compound also influences the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

Inhibition of Renin Release from Juxtaglomerular Apparatus

The primary mechanism by which this compound modulates the RAAS is through the inhibition of renin release. Renin is an enzyme secreted by the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure and sympathetic nervous system activity. By blocking beta-adrenergic receptors (specifically beta-2 receptors) in the juxtaglomerular apparatus, oxprenolol inhibits the production and release of renin. patsnap.comdrugbank.com This action is a key contributor to its antihypertensive effects, as it leads to a downstream reduction in the production of angiotensin II, a potent vasoconstrictor, and aldosterone (B195564), which promotes sodium and water retention. drugbank.com

Interactive Table: Summary of this compound's Pharmacological Actions

MechanismReceptor/TargetPrimary EffectClinical Implication
Beta-Blockade Beta-1 Adrenergic ReceptorAntagonistDecreased heart rate, contractility, and cardiac output
Beta-2 Adrenergic ReceptorAntagonistBronchoconstriction, vasoconstriction, inhibition of renin release
Intrinsic Sympathomimetic Activity (ISA) Beta-Adrenergic ReceptorsPartial AgonistMaintains baseline sympathetic tone
Membrane Stabilization Cardiac Cell MembraneLocal anesthetic-like effectContributes to anti-arrhythmic properties
RAAS Modulation Juxtaglomerular ApparatusInhibition of Renin ReleaseReduced angiotensin II and aldosterone levels

Consequences for Angiotensin II and Aldosterone Production

This compound influences the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. Its mechanism of action involves the blockade of beta-adrenergic receptors, which has downstream effects on the production of key hormones within this system. By binding to beta-2 adrenergic receptors located in the juxtaglomerular apparatus of the kidney, oxprenolol inhibits the release of renin. nih.gov

The reduction in renin secretion is a pivotal step, as renin is the enzyme responsible for converting angiotensinogen (B3276523) to angiotensin I. With less renin available, the subsequent production of angiotensin II, a potent vasoconstrictor, is diminished. nih.gov Consequently, the inhibition of angiotensin II leads to a decrease in its physiological effects, including vasoconstriction and the stimulation of aldosterone release from the adrenal cortex. nih.gov

While the reduction in plasma renin activity following oxprenolol administration is well-documented, the direct impact on aldosterone levels can be variable. Some research indicates that the decrease in renin leads to a corresponding inhibition of aldosterone production, which would in turn reduce sodium and water retention. nih.gov However, other studies have reported that while plasma renin activity is significantly reduced by oxprenolol, the corresponding changes in plasma aldosterone levels may not be statistically significant. nih.gov Research in normal subjects on a low-sodium diet demonstrated that oxprenolol significantly lowered plasma renin activity, and aldosterone excretion followed a similar downward trend. patsnap.com This suggests that the primary effect is on renin, which then influences aldosterone, although the magnitude of the aldosterone response may vary.

Neurotransmitter System Interactions Beyond Adrenergic Receptors

Beyond its well-established role as a beta-adrenergic antagonist, this compound also interacts with other neurotransmitter systems, notably the serotonergic system.

Research has identified that oxprenolol acts as an antagonist at specific serotonin (5-HT) receptor subtypes. wikipedia.org While it shows selectivity for beta-adrenergic receptors over serotonin receptors in certain tissues, it demonstrates notable binding affinity for 5-HT1A and 5-HT1B receptors in the central nervous system. patsnap.comnih.gov

Oxprenolol has been found to possess antagonistic properties at the 5-HT1A receptor. Studies utilizing rat brain tissue have determined its binding affinity (Ki) for the 5-HT1A receptor to be 94.2 nM. wikipedia.orgpatsnap.comnih.gov This interaction is significant as 5-HT1A receptors are implicated in the regulation of mood and anxiety.

In addition to its effects on 5-HT1A receptors, oxprenolol also binds to 5-HT1B receptors. Its antagonist activity at this receptor subtype has been quantified with a Ki value of 642 nM in rat brain tissue. wikipedia.orgpatsnap.comnih.gov

Receptor SubtypeBinding Affinity (Ki) in Rat Brain TissueInteraction Type
Serotonin (5-HT) 1A94.2 nMAntagonist
Serotonin (5-HT) 1B642 nMAntagonist

The chemical properties of oxprenolol facilitate its entry into the central nervous system (CNS). As a lipophilic molecule, it can readily cross the blood-brain barrier. patsnap.comwikipedia.org This characteristic distinguishes it from more hydrophilic beta-blockers and is associated with a higher incidence of CNS-related effects. wikipedia.org The brain-to-blood concentration ratio of oxprenolol in humans has been reported to be 50:1, indicating significant CNS penetration. wikipedia.org

The presence of oxprenolol in the central nervous system can lead to a range of neurological and psychological effects. These may include dizziness, lightheadedness, headache, sleep disturbances, anxiety, nervousness, irritability, and in some cases, depression or hallucinations. ahajournals.org

Serotonin (5-HT) Receptor Binding Affinities

Molecular and Cellular Effects on Calcium Channel Activity

The primary mechanism of oxprenolol is not direct calcium channel blockade. droracle.ai However, its interaction with beta-adrenergic receptors can indirectly influence calcium channel activity through intracellular signaling cascades. Recent research on certain beta-blockers, including the structurally similar compound alprenolol, has revealed a nuanced mechanism involving L-type calcium channels (LTCCs). nih.govelifesciences.org

At nanomolar concentrations, some beta-blockers can act as partial agonists at the β2-adrenergic receptor (β2AR). nih.govelifesciences.org This partial agonism can preferentially activate the Gs protein/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway without engaging G protein receptor kinases (GRKs). nih.govelifesciences.org The resulting cAMP/PKA activity is spatially restricted to the immediate vicinity of the activated β2AR. This localized signaling can lead to the selective PKA-dependent phosphorylation and subsequent stimulation of endogenous L-type calcium channels in neurons. nih.govelifesciences.org This mechanism suggests that while not a direct calcium channel blocker, oxprenolol's activity at β2ARs could potentially modulate neuronal excitability by augmenting LTCC activity in a highly localized manner. nih.govelifesciences.org It is important to note that the therapeutic effect of other compounds, known as calcium channel blockers, is achieved by directly inhibiting the influx of calcium through these channels. nih.gov

Stimulatory Effects of Lower Concentrations

At lower concentrations, the intrinsic sympathomimetic activity of this compound is more pronounced. This partial agonist effect results in a low-level stimulation of beta-adrenergic receptors, particularly when the sympathetic tone is low, such as during rest. patsnap.comsci-hub.se This stimulatory action can be advantageous as it may prevent profound bradycardia (an excessively slow heart rate) and a significant decrease in cardiac output, which can be observed with beta-blockers that lack ISA. patsnap.com

The partial agonist activity of oxprenolol has been demonstrated in various experimental models. For instance, in isolated tissue preparations, such as the rat atrium, oxprenolol has been shown to cause a concentration-dependent increase in atrial frequency. drugbank.com This effect is a direct result of its ability to partially activate beta-1 adrenergic receptors in the heart. patsnap.com The stimulatory effect, however, is less pronounced than that of a full agonist like isoprenaline. drugbank.com

The intrinsic activity of oxprenolol is not uniform across all beta-adrenoceptor subtypes. Research on isolated rat atria (predominantly beta-1 receptors) and uterus (predominantly beta-2 receptors) has shown that the intrinsic activities of partial agonists like oxprenolol can be significantly higher at beta-2 adrenoceptors compared to beta-1 adrenoceptors. drugbank.com

Table 1: Stimulatory Effects of Lower Concentrations of this compound

Parameter Observation Implication
Receptor Interaction Partial agonism at beta-1 and beta-2 adrenergic receptors. drugbank.com Elicits a low-level stimulatory response.
Physiological Effect at Rest Can increase heart rate and cardiac output when sympathetic tone is low. patsnap.comsci-hub.se Mitigates the risk of severe bradycardia.
In Vitro Studies (Isolated Rat Atrium) Concentration-dependent increase in atrial frequency. drugbank.com Demonstrates direct stimulatory effect on cardiac tissue.
Receptor Subtype Selectivity Higher intrinsic activity observed at beta-2 adrenoceptors compared to beta-1. drugbank.com Suggests a more pronounced partial agonist effect on tissues with a higher density of beta-2 receptors.

Pharmacokinetics and Biotransformation of Oxprenolol Hydrochloride

Absorption Dynamics and Bioavailability Studies

The absorption and subsequent systemic availability of oxprenolol (B1678068) hydrochloride are critical determinants of its therapeutic action.

Oxprenolol is readily absorbed from the gastrointestinal tract following oral administration. drugfuture.com Studies utilizing intubation techniques in healthy subjects have demonstrated that the primary sites of absorption are the duodenum and the jejunum. nih.gov Research indicates that approximately 80% of the drug that empties from the stomach is absorbed in the duodenum, and a similar percentage of the drug released from the duodenum is absorbed in the initial 30-cm segment of the jejunum. nih.gov Notably, oxprenolol is not absorbed in the stomach. nih.gov The amount of drug absorbed in these intestinal segments is directly proportional to the amount delivered. nih.gov Peak plasma concentrations are typically reached within 30 to 90 minutes after an oral dose. nih.gov

Following its absorption from the gastrointestinal tract, oxprenolol hydrochloride undergoes considerable first-pass metabolism in the liver. nih.govnih.govgpnotebook.com This presystemic elimination means that a significant fraction of the orally administered dose is metabolized before it can reach the systemic circulation. wikipedia.org Consequently, the systemic bioavailability of oxprenolol is variable, with studies reporting a range of 19% to 74%. drugfuture.comnih.gov On average, only about 30% of an oral dose reaches the systemic circulation. nih.gov Unlike some other beta-blockers, oxprenolol does not exhibit a saturable "first-pass" elimination effect, meaning the proportion of the drug eliminated during the first pass remains relatively constant even with increasing doses. nih.gov

The plasma concentration-time profile of oxprenolol after oral administration is noted to be remarkably consistent and reproducible, with small intrasubject and intersubject variability. nih.gov The absorption of oxprenolol appears to be largely unaffected by the presence of food. drugbank.com

Distribution Profile within Biological Systems

Once in the systemic circulation, this compound is distributed throughout the body and binds to plasma proteins.

Oxprenolol is approximately 80% bound to plasma proteins. drugfuture.comnih.govnih.gov This binding is a reversible process and is a key factor in the drug's distribution and elimination. The primary binding protein for oxprenolol in human serum is alpha-1-acid glycoprotein. nih.govnih.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability19% - 74% drugfuture.comnih.gov
Peak Plasma Concentration Time30 - 90 minutes nih.gov
Plasma Protein Binding~80% drugfuture.comnih.govnih.gov
Primary Absorption SitesDuodenum, Jejunum nih.gov

Plasma Protein Binding Characteristics

Binding to Alpha-1 Acid Glycoprotein

This compound exhibits significant binding to plasma proteins, with approximately 80% of the drug being protein-bound in the blood. nih.gov A primary binding protein for oxprenolol, a basic drug, is alpha-1 acid glycoprotein (AAG), an acute-phase reactant protein. nih.govwfsahq.org Studies have shown that in humans, dogs, and rats, the binding of oxprenolol is substantially higher in serum than in albumin solution, suggesting that AAG is a major binding protein for this compound. nih.gov The binding of oxprenolol to AAG is concentration-dependent. nih.gov

The concentration of AAG in the plasma can be altered in various disease states, which in turn affects the extent of oxprenolol binding. For instance, in patients with lung carcinoma, AAG serum concentrations are increased, leading to a corresponding increase in the binding of oxprenolol to serum proteins. nih.govtaylorandfrancis.com Conversely, in patients with liver cirrhosis, AAG concentrations are decreased, resulting in reduced oxprenolol binding. nih.govtaylorandfrancis.com It has also been noted that in patients with inflammatory diseases, an increase in acute-phase proteins like AAG can lead to higher total plasma concentrations of oxprenolol. nih.gov

Research on the stereoselectivity of beta-blocker binding to purified rat AAG found that the binding of oxprenolol was non-stereospecific. tandfonline.com

Binding Characteristics of Oxprenolol to Alpha-1 Acid Glycoprotein
ParameterFindingReference
Primary Binding ProteinAlpha-1 Acid Glycoprotein (AAG) nih.gov
Binding in HumansHigher in serum than in albumin solution, indicating major role of AAG. nih.gov
Effect of Lung CarcinomaIncreased AAG concentration and increased oxprenolol binding. nih.govtaylorandfrancis.com
Effect of Liver CirrhosisDecreased AAG concentration and decreased oxprenolol binding. nih.govtaylorandfrancis.com
Stereoselectivity (in rats)Non-stereospecific binding to AAG. tandfonline.com
Binding to Beta-2 Glycoprotein I

There is a lack of significant scientific literature detailing the binding of this compound to beta-2 glycoprotein I. Extensive searches of pharmacological and biomedical databases did not yield specific studies or data on this particular interaction. This suggests that the binding of oxprenolol to beta-2 glycoprotein I is either not a primary area of pharmacokinetic research for this compound or the interaction is not considered to be clinically significant.

Volume of Distribution in Healthy and Diseased States

The apparent volume of distribution (Vd) of oxprenolol is indicative of its distribution into various body tissues. In healthy individuals, the Vd of oxprenolol has been studied, though it can be influenced by factors such as the timing of administration. One study in healthy volunteers reported that the ratio between the apparent volume of distribution and systemic availability was lowest after administration at 14:00 h (163 ± 77 L) and highest after administration at 02:00 h (229 ± 100 L). tandfonline.com

Disease states can significantly alter the pharmacokinetic parameters of drugs, including the volume of distribution. In patients with severe hepatic insufficiency, plasma levels of oxprenolol may increase due to reduced metabolism, which can in turn affect its distribution. nih.gov For drugs metabolized by the liver, such as oxprenolol, liver cirrhosis can lead to a reduction in the volume of distribution. drugbank.com

Impaired renal function can also impact the pharmacokinetics of oxprenolol. Generally, impaired renal function may lead to an increase in the blood levels of the drug. nih.gov In patients with chronic kidney disease (CKD), the volume of distribution of many drugs can be significantly increased due to factors like fluid overload and decreased plasma protein binding. wikipedia.org However, specific quantitative data directly comparing the volume of distribution of oxprenolol in healthy subjects versus those with hepatic or renal disease is not extensively detailed in the available literature.

Apparent Volume of Distribution of Oxprenolol in Healthy Volunteers
Time of AdministrationApparent Volume of Distribution / Systemic Availability (L)Reference
14:00 h163 (± 77) tandfonline.com
02:00 h229 (± 100) tandfonline.com

Blood-Brain Barrier Permeability and Lipophilicity

Oxprenolol is characterized as a moderately lipophilic beta-blocker. nih.govtaylorandfrancis.com This lipophilicity is a key factor in its ability to cross the blood-brain barrier (BBB). nih.govnih.gov The partition coefficient (logP) is a measure of a compound's lipophilicity, and a higher logP value generally indicates greater lipid solubility. The experimentally determined logP for oxprenolol is 2.1. nih.gov

The ability of oxprenolol to penetrate the central nervous system (CNS) is well-documented. nih.govtaylorandfrancis.com This penetration is associated with a higher incidence of CNS-related side effects compared to more hydrophilic beta-blockers like atenolol (B1665814). nih.gov The transport of lipophilic small molecules across the BBB is often mediated by lipid-mediated free diffusion. nih.gov

Physicochemical Properties of Oxprenolol Related to BBB Permeability
PropertyValue/DescriptionReference
LipophilicityModerately lipophilic nih.govtaylorandfrancis.com
logP2.1 nih.gov
Blood-Brain Barrier PermeabilityCrosses the BBB nih.govnih.gov
Clinical ImplicationAssociated with a higher incidence of CNS-related side effects. nih.gov

Metabolic Pathways and Enzyme Systems

Primary Hepatic Metabolism

Oxprenolol undergoes extensive first-pass metabolism in the liver, which significantly reduces its oral bioavailability to about 30%. nih.gov The primary site of metabolism for oxprenolol is the liver, where it is subject to biotransformation before reaching the systemic circulation. nih.govtaylorandfrancis.com The metabolism is quite comprehensive, with less than 4% of the parent drug being excreted unchanged in the urine. nih.gov The metabolic processes in the liver convert the lipophilic oxprenolol into more water-soluble metabolites that can be readily excreted.

The main enzymatic reactions involved in the hepatic metabolism of oxprenolol are Phase I (functionalization) and Phase II (conjugation) reactions. pharmacy180.com Phase I reactions for oxprenolol include oxidation, while the predominant Phase II reaction is glucuronidation. taylorandfrancis.com

Major Metabolic Pathways

The biotransformation of oxprenolol in humans proceeds through several major pathways, resulting in a number of metabolites. After oral administration, a large percentage of the dose is excreted in the urine as metabolites that are more polar than the parent compound. tandfonline.com

The principal metabolic pathways identified are:

O-Glucuronidation: The most significant metabolic pathway for oxprenolol is direct conjugation of the parent molecule with glucuronic acid to form oxprenolol glucuronide. taylorandfrancis.comtandfonline.com This is a Phase II reaction catalyzed by UDP-glucuronosyltransferases. wikipedia.org The glucuronide of unchanged oxprenolol is the major hydrophilic metabolite. tandfonline.com

Aromatic Hydroxylation: A minor pathway involves the hydroxylation of the aromatic ring of oxprenolol. taylorandfrancis.comtandfonline.com This Phase I reaction is believed to proceed via an arene oxide-NIH shift pathway. nih.gov This results in the formation of 4'- and 5'-hydroxyoxprenolol. nih.gov

Oxidative Deamination and Further Oxidation: Another metabolic route involves the oxidative deamination of the side chain, leading to the formation of a hydroxycarboxylic acid derivative. tandfonline.com This can be further oxidized to a carboxylic acid. tandfonline.com

Formation of Monoallyl Ether of Catechol: The formation of the monoallyl ether of catechol has also been identified as a metabolite. tandfonline.com

N-Dealkylation: While not specified as a major pathway for oxprenolol in the provided search results, N-dealkylation is a common metabolic pathway for beta-blockers, often mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This could be a minor pathway for oxprenolol.

Studies on the stereoselective pharmacokinetics have shown that the plasma concentrations of S-oxprenolol glucuronide are significantly higher than those of R-oxprenolol glucuronide, primarily due to stereoselectivity in renal excretion of the glucuronides. nih.gov

Major Metabolites of Oxprenolol
MetaboliteMetabolic PathwayReference
Glucuronide of unchanged oxprenololO-Glucuronidation (Major) taylorandfrancis.comtandfonline.com
Conjugate of aromatically hydroxylated oxprenololAromatic Hydroxylation nih.govtandfonline.com
Hydroxycarboxylic acid derivativeOxidative Deamination tandfonline.com
Carboxylic acid derivativeFurther Oxidation tandfonline.com
Monoallyl ether of catechol- tandfonline.com

Role of Cytochrome P450 Enzyme System (e.g., CYP2D6)

The oxidative metabolic pathways of oxprenolol, particularly aromatic hydroxylation, are catalyzed by the cytochrome P450 (CYP) enzyme system located primarily in the liver. chemisgroup.usresearchgate.net The CYP superfamily is responsible for the Phase I metabolism of a vast number of drugs. mdpi.com For many beta-blockers, such as metoprolol (B1676517), the CYP2D6 isoenzyme is the critical catalyst for aromatic hydroxylation and other oxidative reactions. nih.govnih.gov Given the structural and metabolic similarities among beta-blockers, it is highly probable that CYP2D6 plays a significant role in the aromatic hydroxylation of oxprenolol to form its 4'- and 5'-hydroxy metabolites. Genetic variations (polymorphisms) in the CYP2D6 enzyme can lead to significant inter-individual differences in the metabolism of drugs that are substrates for this enzyme.

Identification and Pharmacological Activity of Metabolites

The biotransformation of oxprenolol leads to the formation of several metabolites, the most significant of which have been identified and evaluated for pharmacological activity.

Table 1: Major Identified Metabolites of Oxprenolol

Metabolite Name Metabolic Pathway Pharmacological Activity
Oxprenolol glucuronide Direct O-Glucuronidation Inactive
4-Hydroxyoxprenolol Aromatic Hydroxylation Active (Reduced Potency)
5-Hydroxyoxprenolol Aromatic Hydroxylation Active (Reduced Potency)

4-Hydroxyoxprenolol is one of the primary products of the aromatic hydroxylation pathway and is considered a pharmacologically active metabolite. However, its potency as a beta-adrenergic antagonist is significantly lower than that of the parent compound. Studies have shown that 4-hydroxyoxprenolol is approximately ten times less potent than oxprenolol in antagonizing isoproterenol-induced effects.

Compound Index

Table 2: List of Chemical Compounds

Compound Name
4-Hydroxyoxprenolol
5-Hydroxyoxprenolol
Cytochrome P450
Glucuronic acid
Isoproterenol
Metoprolol
Oxprenolol
This compound
5-Hydroxyoxprenolol

Oxprenolol undergoes metabolic aromatic hydroxylation in both rats and humans, leading to the formation of hydroxylated metabolites. One of these key metabolites is 5-hydroxyoxprenolol. Research has identified both 4'- and 5'-hydroxyoxprenolol in urine, with 5-hydroxyoxprenolol being one of the primary products of this biotransformation pathway. The formation of these metabolites is understood to proceed via an arene oxide-NIH shift mechanism. Pharmacologically, 5-hydroxyoxprenolol is an active metabolite, though it is less potent than its parent compound. Studies have shown it to be approximately ten times less potent than oxprenolol in antagonizing isoproterenol-induced relaxation in guinea pig tracheal strips.

Elimination Kinetics and Excretion Routes

The elimination of this compound is primarily governed by hepatic metabolism, with subsequent renal excretion of the resulting metabolites.

Renal Excretion of Unchanged Drug and Metabolites

The renal route is the main pathway for the excretion of oxprenolol and its metabolites. However, a very small portion of the drug is eliminated in its unchanged form. Following an oral dose of racemic oxprenolol, a maximum of 3% is excreted as unchanged enantiomers in the urine. nih.gov The majority of the drug is eliminated after biotransformation, primarily through glucuronidation.

The glucuronide conjugates of the oxprenolol enantiomers are major urinary metabolites. Following an 80 mg oral dose of racemic oxprenolol, 29% of the S-enantiomer dose and 25% of the R-enantiomer dose are excreted in the urine as their respective glucuronide conjugates. nih.gov There is a marked difference in the renal clearance of these glucuronides. The renal clearance of R-oxprenolol glucuronide is, on average, 172 ml/min, which suggests active tubular secretion. In contrast, the renal clearance of S-oxprenolol glucuronide is significantly lower at only 49 ml/min, a difference that may be explained by plasma binding of the compound. nih.gov

Table 1: Renal Excretion of Oxprenolol Enantiomers and Metabolites An interactive data table based on research findings.

CompoundPercentage of Oral Dose Excreted in UrineRenal Clearance (ml/min)
Unchanged Enantiomers (R/S)< 3%Not Specified
R-Oxprenolol Glucuronide25%172
S-Oxprenolol Glucuronide29%49

Fecal Excretion

Half-Life of Enantiomers and Glucuronides

The apparent elimination half-life of racemic oxprenolol is approximately 2 hours. nih.gov However, specific elimination half-life values for the individual R-(+)- and S-(-)-enantiomers of oxprenolol and their corresponding glucuronide conjugates are not detailed in the available research literature. While studies show differences in the clearance of the enantiomers and their metabolites, separate half-life data has not been specified.

Stereoselective Pharmacokinetics of this compound Enantiomers

The pharmacokinetics of oxprenolol show modest stereoselectivity for the parent drug but marked differences for its glucuronide metabolites. For the parent enantiomers, the area under the plasma concentration-time curve for R-oxprenolol is slightly higher than for S-oxprenolol (R/S ratio of 1.19), and the oral clearance is slightly lower (R/S ratio of 0.84). nih.govmdpi.com This is partly because the intrinsic clearance of S-oxprenolol is 1.5 times larger than that of R-oxprenolol. nih.gov The difference in the disposition of the glucuronide metabolites is more pronounced, with plasma concentrations of S-oxprenolol glucuronide being more than three times higher than those of R-oxprenolol glucuronide, a difference attributed mainly to the stereoselectivity of renal excretion. nih.gov

Activity Differences Between S-(-)-Enantiomer and R-(+)-Enantiomer

There is a significant difference in the pharmacological activity of the two enantiomers of oxprenolol. The beta-blocking activity resides almost exclusively in the S-(-)-enantiomer. Research indicates that the S-(-)-enantiomer of oxprenolol is 35 times more active as a β-blocker than its R-(+)-enantiomer. wikipedia.org

Table 2: Pharmacodynamic and Pharmacokinetic Properties of Oxprenolol Enantiomers An interactive data table summarizing stereoselective differences.

ParameterR-(+)-EnantiomerS-(-)-Enantiomer
Pharmacological Activity Low (35-fold less active than S-enantiomer)High (Primary beta-blocking activity)
AUC (R/S Ratio) 1.19-
Oral Clearance (R/S Ratio) 0.84-
Intrinsic Clearance Lower1.5 times larger than R-enantiomer
Plasma Glucuronide Conc. Lower>3 times higher than R-enantiomer glucuronide

Disposition and Metabolism of Enantiomers

This compound is administered as a racemic mixture, containing equal amounts of the (R)-(+)- and (S)-(-)-enantiomers. While these stereoisomers share the same chemical formula, their spatial arrangement leads to significant differences in their pharmacokinetics and metabolic pathways within the body. The disposition and biotransformation of oxprenolol are stereoselective, meaning that each enantiomer is absorbed, distributed, metabolized, and excreted differently.

Research into the stereoselective pharmacokinetics of oxprenolol reveals that after oral administration of a racemic dose, the disposition of the parent enantiomers shows slight, but notable, differences. nih.gov In contrast, their primary metabolites, the glucuronide conjugates, exhibit a marked stereoselectivity in their disposition, particularly concerning their renal excretion. nih.gov The beta-blocking activity of oxprenolol primarily resides in the (S)-(-)-enantiomer, which is reported to be 35 times more active than its (R)-(+)-counterpart. mdpi.com

Disposition and Plasma Concentrations

Following the oral administration of 80 mg of racemic oxprenolol to healthy male volunteers, studies have shown modest differences in the plasma concentrations of the two enantiomers. The area under the plasma concentration-time curve (AUC) for R-oxprenolol was found to be slightly higher than that for S-oxprenolol, with an R/S ratio of 1.19. nih.gov Correspondingly, the oral clearance of R-oxprenolol was slightly lower. nih.gov

These differences can be partly attributed to stereoselectivity in plasma protein binding. The free fraction of R-oxprenolol in plasma has been observed to be 4% higher than that of the S-enantiomer, which influences its distribution and availability for metabolism and excretion. nih.gov

Metabolism and Biotransformation

The primary route of metabolism for oxprenolol is glucuronidation, a process that is highly stereoselective. nih.govnih.gov The intrinsic clearance of S-oxprenolol is approximately 1.5 times greater than that of R-oxprenolol, indicating a more rapid metabolism of the S-enantiomer. nih.gov This leads to significantly different plasma concentrations of their respective glucuronide metabolites. The plasma concentrations of S-oxprenolol glucuronide are more than three times higher than those of R-oxprenolol glucuronide. nih.gov

Excretion

The excretion of oxprenolol and its metabolites occurs primarily through the kidneys. A very small fraction of the administered dose, a maximum of 3%, is excreted as unchanged enantiomers in the urine. nih.gov The major portion is eliminated as glucuronide conjugates. nih.govnih.gov

The renal excretion of these glucuronides is the most significant step where stereoselectivity is observed. nih.gov

R-oxprenolol glucuronide is eliminated efficiently, with an average renal clearance of 172 ml/min, a value that suggests active tubular secretion is involved. nih.gov Approximately 25% of the R-enantiomer dose is recovered in the urine as its glucuronide conjugate. nih.gov

S-oxprenolol glucuronide shows a much lower renal clearance, averaging only 49 ml/min. nih.gov This reduced clearance is thought to be due to plasma binding of the conjugate. nih.gov About 29% of the S-enantiomer dose is excreted in the urine in the form of S-oxprenolol glucuronide. nih.gov

Data Tables

Table 1: Pharmacokinetic Parameters of Oxprenolol Enantiomers

Parameter(R)-(+)-Oxprenolol(S)-(-)-OxprenololR/S Ratio
Area Under Plasma Concentration-Time Curve (AUC) HigherLower1.19
Oral Clearance LowerHigher0.84
Intrinsic Clearance LowerHigher~0.67
Free Fraction in Plasma Higher (by 4%)Lower-
Dose Excreted Unchanged in Urine <3% of total dose<3% of total dose-

Data sourced from studies on the stereoselective pharmacokinetics of oxprenolol in humans. nih.gov

Table 2: Disposition of Oxprenolol Glucuronide Metabolites

Parameter(R)-(+)-Oxprenolol Glucuronide(S)-(-)-Oxprenolol Glucuronide
Relative Plasma Concentration Lower>3x Higher
Dose Excreted in Urine ~25%~29%
Renal Clearance ~172 ml/min~49 ml/min
Primary Renal Excretion Mechanism Active Tubular SecretionGlomerular Filtration (affected by plasma binding)

Data sourced from studies on the stereoselective pharmacokinetics of oxprenolol glucuronides in humans. nih.gov

Clinical Research and Therapeutic Applications of Oxprenolol Hydrochloride

Efficacy in Cardiovascular Conditions

Oxprenolol (B1678068) hydrochloride has been extensively studied for its antihypertensive effects, both as a standalone agent and in combination with other medications.

Clinical trials have demonstrated the efficacy of oxprenolol hydrochloride as a monotherapy for mild-to-moderate hypertension. A randomized, double-blind study involving 175 patients compared the efficacy of once-daily versus twice-daily administration of this compound (160-480 mg). nih.gov Of these, 123 patients were included in the efficacy analysis. Both the once-daily (n=58) and twice-daily (n=65) regimens resulted in similar and significant reductions in mean blood pressure (p < 0.01) over a 6-week titration period and for the remainder of the trial. nih.gov There was no significant difference in mean standing diastolic blood pressure or supine systolic and diastolic blood pressures between the two groups during the fixed-dosage period. nih.gov This study highlights that once-daily administration of oxprenolol is as effective as a twice-daily regimen in controlling blood pressure. nih.gov

Further double-blind, randomized, parallel-group studies have confirmed that oxprenolol is more effective than a placebo in reducing elevated blood pressure. nih.gov In two out of three comparisons with a placebo, the reduction in blood pressure with oxprenolol was statistically significant. nih.gov

Table 1: Efficacy of this compound Monotherapy in Hypertension

Study Design Number of Patients Treatment Regimen Key Findings
Randomized, double-blind 123 This compound (160-480 mg) once daily vs. twice daily Both regimens showed similar significant reductions in mean blood pressure (p < 0.01). No significant difference between groups. nih.gov

The antihypertensive effect of this compound is enhanced when used in combination with diuretics. In a multicenter trial, 178 patients with mild to moderate hypertension were treated with a slow-release formulation of oxprenolol (SR-OX) once daily or standard oxprenolol (OX) twice daily, with all patients also receiving hydrochlorothiazide (B1673439) (50–100 mg/d). miami.edu In the SR-OX group (n=67), blood pressure was reduced by 23/15 mm Hg (p < 0.001), and in the OX group (n=72), the reduction was 24/17 mm Hg (p < 0.001). miami.edu

Another randomized, double-blind study compared the effects of oxprenolol and propranolol (B1214883) in patients whose standing diastolic blood pressure was above 99 mm Hg while on hydrochlorothiazide alone. nih.gov In the oxprenolol group (n=12), the standing blood pressure decreased from 135 ± 2 / 104 ± 1 mm Hg to 128 ± 3 / 90 ± 2 mm Hg. nih.gov For the propranolol group (n=14), the pressure fell from 138 ± 3 / 106 ± 2 mm Hg to 123 ± 3 / 89 ± 3 mm Hg. nih.gov The study concluded that both oxprenolol and propranolol, when added to hydrochlorothiazide, provide comparable reductions in blood pressure over a 24-hour period. nih.gov

Table 2: Efficacy of this compound in Combination with Hydrochlorothiazide

Study Design Number of Patients Treatment Regimen Mean Blood Pressure Reduction
Multicenter clinical trial 139 (analyzed) Slow-release oxprenolol + hydrochlorothiazide vs. Standard oxprenolol + hydrochlorothiazide 23/15 mm Hg (SR-OX) and 24/17 mm Hg (OX) (p < 0.001 for both) miami.edu

The long-term efficacy of this compound in maintaining blood pressure control has been demonstrated in clinical studies. In a study of 35 patients with hypertension not adequately controlled by hydrochlorothiazide, the addition of this compound was evaluated. nih.gov The efficacy analysis, based on 26 patients studied for at least 22 months, showed a significant reduction in mean standing systolic/diastolic blood pressure from 171/106 mm Hg to 142/85 mm Hg (p < 0.001) within three weeks of starting treatment. nih.gov This blood pressure control was maintained for at least 22 months of therapy. nih.gov In a separate one-year safety study, 86% of patients on oxprenolol maintained a diastolic pressure of less than 90 mm Hg at the end of the study. nih.gov

This compound is effective in the management of chronic stable angina pectoris. A double-blind, crossover study evaluated slow-release oxprenolol in eleven patients. nih.gov The mean exercise time increased significantly from 6.2 minutes on placebo to 7.2 minutes on 160 mg of oxprenolol and 7.3 minutes on 320 mg of oxprenolol. nih.gov In a further study with 20 patients, slow-release oxprenolol (160 mg) increased the mean exercise time from 7.0 minutes on placebo to 8.3 minutes. nih.gov These findings confirm the efficacy of slow-release oxprenolol in improving exercise tolerance in patients with chronic stable angina pectoris. nih.gov

Table 3: Efficacy of Slow-Release Oxprenolol in Chronic Stable Angina Pectoris

Study Design Number of Patients Treatment Mean Increase in Exercise Time
Double-blind, crossover 11 160 mg oxprenolol 1.0 minute nih.gov
Double-blind, crossover 11 320 mg oxprenolol 1.1 minutes nih.gov

The antiarrhythmic properties of this compound have been investigated in various clinical settings. In a study of 68 patients with different types of arrhythmias, oxprenolol was effective in reducing the ventricular rate in sinus tachycardia, as well as in atrial flutter and fibrillation with a high ventricular rate, even in cases resistant to digitalis. nih.gov It was also shown to reduce or eliminate competitive rhythms in patients with asynchronous pacemakers and was effective in the majority of cases of supraventricular paroxysmal tachycardias. nih.gov However, it was not effective in the two cases of ventricular tachycardia included in this study. nih.gov

In a larger study, the European Infarction Study, the effect of slow-release oxprenolol (320 mg) on ventricular arrhythmias was assessed in 736 patients post-myocardial infarction. nih.gov Over a one-year follow-up, oxprenolol showed a weak suppressant effect on ventricular tachyarrhythmias. nih.gov While there was a trend towards a reduction in daytime ventricular couplets, a significant reduction was only observed for multiform ventricular extrasystoles at 3 and 6 months, with this effect diminishing by 12 months. nih.gov

For the prevention of arrhythmia recurrence, a study involving 116 patients with atrial flutter or fibrillation who had their sinus rhythm restored compared the prophylactic activity of quinidine (B1679956) alone versus a combination of oxprenolol and a lower dose of quinidine. nih.gov The rates of arrhythmia recurrence were similar in both groups over a follow-up period of up to 3 years and 3 months. nih.gov

Pharmacological Management of Cardiac Arrhythmias

Impact on Atrioventricular Nodal Refractory Period

This compound exerts distinct effects on the electrophysiological properties of the heart. patsnap.com As a non-selective beta-adrenergic blocking agent, it influences cardiac conduction, particularly within the atrioventricular (AV) node. patsnap.comnih.gov Clinical research has demonstrated that intravenous administration of oxprenolol can lead to a prolongation of the effective and functional refractory periods of the AV node. nih.govnih.gov This effect results in a depression of intranodal conduction. nih.gov By increasing the time during which the AV node is unresponsive to new electrical stimuli, oxprenolol can help regulate the heart's rhythm. cvpharmacology.com Studies involving subjects with normal impulse formation and conduction have confirmed these electrophysiological modifications following oxprenolol administration. nih.gov The drug's impact also includes a reduction in heart rate, or sinus bradycardia, and a mild increase in sino-atrial conduction time. nih.gov However, research indicates that sinus node recovery time, atrial refractory periods, and the refractory periods of the His-Purkinje system remain unchanged. nih.gov

Comparison with Other Anti-Arrhythmic Agents

The anti-arrhythmic properties of this compound have been evaluated in comparison to other agents used in the management of cardiac rhythm disturbances. nih.gov As a Class II anti-arrhythmic, its primary mechanism involves beta-adrenergic blockade. clevelandclinic.org

In electrophysiological studies, the effects of oxprenolol on the AV node have been compared with those of other beta-blockers like propranolol and pindolol. nih.gov Oxprenolol has been shown to possess less pronounced negative inotropic (force of contraction) and chronotropic (heart rate) effects than propranolol. nih.gov

Clinical investigations into its efficacy for specific arrhythmias have yielded mixed results. In the treatment of supraventricular paroxysmal tachycardias, oxprenolol showed positive outcomes in a majority of cases studied. nih.gov It was also found to be effective in reducing the ventricular rate in conditions like sinus tachycardia and atrial flutter and fibrillation, even in cases resistant to digitalis. nih.gov However, in a study of two cases of ventricular tachycardias, the drug was not effective. nih.gov

For the prevention of recurrent auricular flutter and fibrillation, a comparative study was conducted against quinidine. Patients who had their sinus rhythm restored were randomly treated with either quinidine alone or a combination of oxprenolol and a lower dose of quinidine. nih.gov The results showed that the rates of arrhythmia recurrence were very similar between the two groups over an observation period extending up to three years and three months. nih.gov

Table 1: Comparative Anti-Arrhythmic Research Findings for Oxprenolol

Comparator Agent Condition Studied Comparative Finding
Propranolol General Cardiac EffectsOxprenolol has less negative inotropic and chronotropic effects. nih.gov
Pindolol Electrophysiological EffectsEffects on AV node refractory periods were noted as comparable points of study. nih.gov
Quinidine Prophylaxis of Auricular Flutter/FibrillationAn oxprenolol-quinidine combination showed a similar rate of arrhythmia recurrence compared to quinidine alone. nih.gov
Digitalis Atrial Flutter/Fibrillation with High Ventricular RateOxprenolol effectively reduced ventricular rate even in cases resistant to digitalis. nih.gov

Research into Other Potential Therapeutic Areas

Anxiety Disorders

This compound has been investigated for its potential therapeutic role in the management of anxiety disorders. wikipedia.orgnih.gov As a lipophilic beta-blocker, it can cross the blood-brain barrier, which is a prerequisite for exerting effects on the central nervous system. wikipedia.org Clinical trials have been conducted to evaluate its efficacy in treating anxiety. nih.gov Some research has compared its effects to established anxiolytics like diazepam. nih.gov The use of beta-blockers in anxiety is based on their ability to block the peripheral sympathomimetic symptoms of anxiety, such as palpitations and tremors. medicalnewstoday.com

Thyrotoxicosis Symptom Management

In patients with thyrotoxicosis (or hyperthyroidism), there is an overproduction of thyroid hormones, leading to a hypermetabolic state with symptoms like rapid heart rate, palpitations, and tremors. medicalnewstoday.comebmconsult.com Beta-blockers are used not to treat the underlying thyroid disorder, but to provide rapid symptomatic relief. medicalnewstoday.com They work by blocking the effects of adrenaline, thereby managing the cardiovascular and sympathomimetic symptoms of the condition. medicalnewstoday.com

Oxprenolol has been specifically studied for its utility in managing the symptoms of thyrotoxicosis. nih.gov As a non-selective beta-blocker, it can help control the tachycardia and tremor associated with excess thyroid hormone. ebmconsult.com While agents like propranolol are widely studied for this indication, other non-selective beta-blockers are also considered for symptom control. ebmconsult.comscot.nhs.uk

Glaucoma Management

The use of topical beta-blockers is a well-established approach in the management of glaucoma. nih.govwestcoastglaucoma.com These agents work by reducing the production of aqueous humor in the eye, which in turn lowers intraocular pressure (IOP). nih.gov Research has been conducted to evaluate the effectiveness of topical oxprenolol for this purpose. nih.gov

A study investigating oxprenolol administered as a topical solution found that it produced a significant ocular hypotensive action in various forms of glaucoma, including chronic open-angle, hemorrhagic, and congenital types. nih.gov The research indicated that a 0.5% concentration of oxprenolol was as effective as a 1% solution of topical propranolol. nih.gov Furthermore, the study noted that at this concentration, oxprenolol did not cause significant changes in systemic blood pressure or heart rate. nih.gov Based on these findings, it was concluded that oxprenolol could represent an effective agent for the medical treatment of glaucoma. nih.gov

Table 3: Findings of Topical Oxprenolol in Glaucoma Research

Parameter Observation Citation
Efficacy Significant ocular hypotensive action in chronic open-angle, hemorrhagic, and congenital glaucoma. nih.gov
Comparative Potency 0.5% Oxprenolol solution appears as effective as 1% Propranolol solution. nih.gov
Systemic Effects No significant change in systemic blood pressure or heart rate at 0.5% concentration. nih.gov
Local Effects Produces a transient and slight conjunctival hyperaemia and non-significant miosis. nih.gov

Comparative Clinical Trials with Other Beta-Blockers

This compound versus Propranolol

This compound, a non-cardioselective beta-adrenoreceptor blocking agent, has been the subject of numerous clinical trials comparing its efficacy to other beta-blockers, most notably propranolol, which lacks intrinsic sympathomimetic activity (ISA). These studies have spanned various therapeutic areas, primarily hypertension and angina pectoris, revealing nuanced differences in their clinical effects.

For the treatment of angina pectoris, oxprenolol and propranolol have often shown comparable efficacy in symptom relief. A double-blind study using equipotent intravenous doses in patients during treadmill exercise showed that both drugs produced an equal amelioration in angina symptoms. nih.gov This improvement was correlated with a significant reduction in exercising heart rate and systemic arterial pressure. nih.gov Another study compared a once-daily, slow-release formulation of oxprenolol with propranolol administered four times daily. nih.gov The results indicated no significant difference in the average number of anginal attacks experienced by patients on either regimen. nih.gov However, the study concluded that propranolol provided a more consistent beneficial effect on exercise tolerance throughout the dosing interval compared to the slow-release oxprenolol formulation. nih.gov

Comparative Efficacy of Oxprenolol vs. Propranolol

Condition StudiedKey FindingsReference
Accelerated HypertensionEquivalent effect on erect blood pressure; Oxprenolol showed a significantly greater reduction in supine diastolic blood pressure. nih.gov
Mild to Moderate Hypertension (with Hydrochlorothiazide)Propranolol was more effective in reducing diastolic blood pressure below 90 mm Hg (50% vs. 27% of patients). Overall blood pressure reduction was greater with propranolol. ahajournals.org
Angina Pectoris (intravenous administration)Both drugs produced an equal improvement in symptoms and electrocardiographic changes during exercise. nih.gov
Stable Angina Pectoris (oral administration)No significant difference in the average number of anginal attacks. Propranolol provided a more consistent improvement in exercise tolerance. nih.gov

Clinical Relevance of Intrinsic Sympathomimetic Activity (ISA) in Efficacy

The primary clinical effect of ISA is a moderation of the beta-blockade's effects at rest. nih.gov Beta-blockers with ISA tend to cause less resting bradycardia (slowing of the heart rate) and a smaller reduction in cardiac output compared to agents without ISA. nih.govresearchgate.net This was observed in a comparative trial where oxprenolol caused a smaller reduction in heart rate than propranolol. ahajournals.org This property can be advantageous in patients who have a low baseline heart rate. taylorandfrancis.com During periods of physical or emotional stress, when catecholamine levels are high, agents with ISA effectively block the beta-receptors, thereby reducing myocardial oxygen demand. nih.gov

In the context of hypertension, the presence of ISA contributes to a different hemodynamic profile. While agents with and without ISA demonstrate comparable blood pressure-lowering effects, those lacking ISA, such as propranolol, can acutely increase peripheral resistance. nih.gov In contrast, beta-blockers with ISA, like oxprenolol, typically lower or have a neutral effect on peripheral resistance, which may contribute to their therapeutic effect. nih.gov

For angina pectoris, the clinical utility of ISA is more debated. While the ability to prevent excessive heart rate slowing at rest can be beneficial, the partial agonist effect might be undesirable in patients who experience angina at rest or with minimal exertion. nih.govresearchgate.net Some research suggests that a pure antagonist may be more beneficial in these specific situations. semanticscholar.org However, in angina triggered by effort, the efficacy of beta-blockers with ISA in blunting the exercise-induced heart rate response is well-established. nih.gov

Clinical Implications of Intrinsic Sympathomimetic Activity (ISA)

ParameterBeta-Blockers with ISA (e.g., Oxprenolol)Beta-Blockers without ISA (e.g., Propranolol)Reference
Resting Heart RateCauses less resting bradycardia.Causes a more pronounced reduction in heart rate. nih.govresearchgate.net
Cardiac OutputProduces a smaller reduction in cardiac output.Can cause a greater reduction in cardiac output. nih.gov
Peripheral Vascular ResistanceTends to lower or have a neutral effect on peripheral resistance.May acutely increase peripheral resistance. nih.gov
Efficacy in AnginaEffective for effort-induced angina; may be less desirable for angina at rest.Effective for both effort-induced and rest angina. nih.govresearchgate.netsemanticscholar.org

Adverse Drug Reactions and Safety Profile Research of Oxprenolol Hydrochloride

Common and Severe Adverse Effects of Oxprenolol (B1678068) Hydrochloride

Oxprenolol hydrochloride, a non-selective beta-adrenergic receptor antagonist, has a well-documented profile of adverse drug reactions. Research has delineated a range of effects varying in severity and the physiological systems they impact. The most clinically significant of these relate to the cardiovascular and respiratory systems, stemming from the drug's mechanism of action.

Cardiovascular System-Related Effects

As a beta-blocker, this compound's primary therapeutic actions are on the cardiovascular system; however, these same actions can also lead to adverse effects, from common dose-related responses to more severe complications.

Bradycardia, a slower than normal heart rate, is a recognized physiological response to beta-blockade. By antagonizing beta-1 adrenergic receptors in the heart, this compound reduces the chronotropic effects of catecholamines, leading to a decreased heart rate.

Research comparing the hemodynamic effects of oxprenolol to another non-selective beta-blocker, propranolol (B1214883), in patients with mild essential hypertension provides specific insights. In a double-blind, randomized study, oxprenolol was shown to significantly reduce heart rate. The findings indicated that while both drugs lowered heart rate, the effect was less pronounced with oxprenolol, a difference attributed to its intrinsic sympathomimetic activity (ISA).

Table 1: Comparative Research Findings on Bradycardia
ParameterOxprenolol GroupPropranolol Group
Baseline Heart Rate (beats/min)76.482.0
Heart Rate after Treatment (beats/min)65.665.3
Mean Reduction in Heart Rate (beats/min)10.816.7
Percentage Reduction in Heart Rate-14.2%-19.8%

Data derived from a clinical trial involving patients with mild essential hypertension.

Hypotension, or low blood pressure, is a direct extension of this compound's therapeutic effect. In a long-term study of patients with thiazide-resistant hypertension, mean standing blood pressure was significantly reduced from 171/106 mm Hg to 142/85 mm Hg within three weeks of initiating treatment. nih.gov While beneficial in hypertensive patients, this blood pressure-lowering effect can be excessive in some individuals.

A review of six controlled clinical trials in patients aged 55 years and older detailed the hypotensive effects of oxprenolol compared to placebo and propranolol. These studies demonstrated a consistent reduction in blood pressure across various treatment regimens. nih.gov

Table 2: Research Findings on Hypotensive Effects in Elderly Patients
Study ComparisonTreatment GroupMean Blood Pressure Reduction (Systolic/Diastolic mm Hg)
Oxprenolol vs. Placebo (10 weeks)Oxprenolol- / -8
Placebo- / -3
Oxprenolol vs. Placebo (+ hydrochlorothiazide)Oxprenolol-18 / -14
Placebo+6 / -3
Oxprenolol vs. Propranolol (+ hydrochlorothiazide (B1673439), 14 weeks)Oxprenolol-15 / -15
Propranolol-12 / -11

Data compiled from a review of six clinical trials in patients aged ≥ 55 years. nih.gov

Orthostatic hypotension, a drop in blood pressure upon standing, is also a known adverse effect associated with beta-blockers. A systematic review and meta-analysis of randomized controlled trials found that the beta-blocker class as a whole was associated with significantly increased odds of orthostatic hypotension compared to placebo. plos.org This effect is attributed to the blunting of the compensatory sympathetic response required to maintain blood pressure when changing posture.

Due to their negative inotropic (force of contraction) effects, beta-blockers like oxprenolol can potentially worsen or precipitate heart failure in susceptible individuals. nih.gov The blockade of beta-1 receptors in the heart reduces myocardial contractility, which can be detrimental in patients with pre-existing and compromised ventricular function.

While oxprenolol's intrinsic sympathomimetic activity may provide some degree of cardiac stimulation at rest, potentially mitigating the risk compared to beta-blockers without ISA, caution is still warranted. nih.gov Research has indicated that heart failure can be chemically induced by oxprenolol. nih.gov A long-term secondary prevention study in men who had a prior myocardial infarction showed complex results. In patients who started treatment 1 to 7.5 years after their infarction, oxprenolol was associated with a reduced six-year survival rate compared to placebo (79% vs. 92%), suggesting a potential for adverse outcomes in certain post-infarction populations with long-term cardiac remodeling. nih.gov

Respiratory System-Related Effects

The non-selective nature of this compound, meaning it blocks both beta-1 and beta-2 adrenergic receptors, is the basis for its potential respiratory adverse effects.

The blockade of beta-2 receptors in the smooth muscle of the bronchioles can lead to airway constriction and bronchospasm, particularly in patients with pre-existing respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). Beta-2 receptor stimulation normally promotes bronchodilation; therefore, antagonizing these receptors leaves the bronchoconstrictive effects of the parasympathetic nervous system unopposed.

Clinical research has demonstrated the tangible effects of oxprenolol on airway function. A comparative study investigated the effects of oxprenolol and the cardioselective beta-blocker atenolol (B1665814) on respiratory function in patients with chronic airways obstruction. nih.govnih.gov The findings highlighted the differential impact based on the lability of the patients' airways.

Another study specifically evaluated oxprenolol's impact on normal and bronchitic subjects, finding that a significant proportion of patients in both groups experienced a worsening of airways obstruction. nih.gov

Table 3: Research Findings on Respiratory System Effects
Patient PopulationKey Research Finding with OxprenololReference Study
Patients with "fixed" airways obstructionDid not significantly affect airways resistance.Perks et al. (1978) nih.gov
Patients with "labile" airways obstructionProduced a significant increase in airways obstruction.Perks et al. (1978) nih.gov
Patients with airways obstructionAlmost completely blocked the bronchodilatory action of isoprenaline.Perks et al. (1978) nih.gov
Bronchitic Patients (n=12)Produced significant worsening in airways obstruction in 7 of 12 patients (58%).Addis & Thorp (1976) nih.gov
Normal Control Subjects (n=11)Produced significant worsening in airways obstruction in 6 of 11 subjects (55%).Addis & Thorp (1976) nih.gov

These findings underscore that the non-selective beta-blockade by oxprenolol can lead to clinically significant adverse respiratory events.

Considerations in Patients with Asthma or COPD

This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 receptors. This lack of selectivity is a critical consideration for patients with pre-existing respiratory conditions such as asthma or Chronic Obstructive Pulmonary Disease (COPD). The blockade of beta-2 adrenergic receptors, which are located in the smooth muscle of the bronchioles, can lead to bronchoconstriction or bronchospasm. This narrowing of the airways can cause or worsen shortness of breath, making breathing more difficult for individuals with asthma or COPD. Due to this risk, this compound is generally not recommended for patients with a history of bronchial asthma or bronchospasm. Research indicates that while cardioselective beta-blockers may be tolerated, non-selective agents like oxprenolol pose a significant risk of adverse respiratory effects. Some sources state it should not be administered to asthmatics as it can cause irreversible airway failure.

Central Nervous System (CNS) Effects

As a lipophilic molecule, this compound can cross the blood-brain barrier, leading to a higher incidence of CNS-related side effects compared to more hydrophilic beta-blockers.

Fatigue and Dizziness

Fatigue is one of the most common side effects reported by patients taking this compound. Patients may feel unusually tired or lethargic, particularly during the initial weeks of treatment as the body adjusts. This effect is associated with the primary mechanism of beta-blockers, which reduce heart rate and cardiac output.

Dizziness or light-headedness is also a frequent side effect. This symptom is often related to the medication's blood pressure-lowering effect, which can lead to orthostatic hypotension—a significant drop in blood pressure when standing up quickly.

Mood Changes, Depression, and Anxiety

Research has noted the potential for mood changes, including depression and anxiety, in individuals taking beta-blockers like this compound. The exact mechanism is not fully understood, but it is theorized that these effects may be related to the drug's ability to affect neurotransmitter levels within the brain.

While there has been long-standing concern about a link between antihypertensive drugs and depression, evidence is mixed. Some studies have not found a substantial association, while others suggest a possible link, particularly with lipophilic beta-blockers that penetrate the central nervous system. Conversely, some research has explored the use of oxprenolol to manage somatic symptoms of anxiety or psychological stress. One study on experimentally induced anxiety found that oxprenolol had a positive effect on emotional experience not directly related to the induced anxiety.

Gastrointestinal Disturbances

Gastrointestinal issues are a known side effect of this compound. Patients may experience symptoms such as nausea, vomiting, diarrhea, or constipation. These disturbances are generally considered mild and may lessen as the body becomes accustomed to the medication. Dry mouth has also been reported as a common side effect.

Peripheral Vascular System Effects (e.g., Cold Extremities)

This compound can affect the peripheral vascular system by reducing blood flow to the extremities. This can result in symptoms such as cold hands and feet and, in some cases, numbness or paraesthesia. These effects are a key consideration in patients with peripheral vascular disease.

A double-blind, crossover study compared the acute and chronic effects of oxprenolol and propranolol on peripheral blood flow in hypertensive patients. The research found that while both drugs initially reduced resting forearm blood flow (RFBF), the effect of oxprenolol was less pronounced and less persistent over time.

Table 1: Comparative Effects of Oxprenolol and Propranolol on Resting Forearm Blood Flow (RFBF)
Time PointDrugMean Change in RFBF (microliter min-1 100 g-1)Key Finding
Acute (2 hours post-dose)Propranolol (80 mg)-0.87Significant reduction in RFBF.
Acute (2 hours post-dose)Oxprenolol (80 mg)-0.30Significant, but lesser, reduction in RFBF compared to Propranolol.
Chronic (6 weeks)PropranololReduction in RFBF persisted.Persistent vasoconstrictive effect.
Chronic (6 weeks)OxprenololRFBF returned to control levels.Vasoconstrictive effect did not persist long-term.

The study concluded that while neither beta-blocker should be used in patients with severe peripheral vascular disease, oxprenolol may be preferable to propranolol in patients with mild forms of the condition, though it should still be prescribed with caution.

Hypersensitivity Reactions

Although rare, hypersensitivity (allergic) reactions to this compound can occur. Symptoms of an allergic reaction may include skin rash, itching (pruritus), and swelling. In severe cases, these reactions can involve significant dizziness and difficulty breathing, requiring immediate medical attention.

Contraindications and Risk Stratification in Patient Populations

The use of this compound is subject to careful patient selection due to its mechanism of action as a non-selective beta-adrenergic antagonist. Specific pre-existing conditions can be exacerbated by its physiological effects, necessitating strict contraindications and thorough risk assessment.

Research underscores that this compound is contraindicated in individuals with several severe cardiovascular conditions. These include severe bradycardia, second- or third-degree atrioventricular (AV) block, cardiogenic shock, and uncontrolled heart failure. drugbank.com The negative chronotropic (heart rate slowing) and inotropic (reduction in contractility) effects of beta-blockade can dangerously compromise cardiac function in these patient populations. In patients with pre-existing conduction abnormalities like a heart block, oxprenolol can further impede electrical impulse transmission from the atria to the ventricles, potentially leading to complete heart block. In the context of cardiogenic shock, where the heart is already failing to pump sufficient blood to meet the body's needs, the depressant effects of oxprenolol would further reduce cardiac output and worsen the shock state.

Table 1: Key Cardiac Contraindications for this compound

Contraindication Rationale for Contraindication
Severe Bradycardia Risk of further dangerous reduction in heart rate.
Second- or Third-Degree Heart Block Potential to worsen the conduction block, leading to severe bradycardia or asystole.
Cardiogenic Shock Suppression of myocardial contractility would exacerbate circulatory failure.

| Uncontrolled Heart Failure | Negative inotropic effects can worsen the heart's pumping function. |

As a non-selective beta-blocker, this compound blocks both beta-1 receptors (primarily in the heart) and beta-2 receptors. sctimst.ac.in Beta-2 receptors are prevalent in the bronchial smooth muscle of the lungs; their stimulation leads to bronchodilation. Consequently, the blockade of these receptors by oxprenolol can lead to bronchoconstriction, a narrowing of the airways. sctimst.ac.in

This physiological response makes this compound contraindicated in patients with a history of bronchospasm, asthma, or chronic obstructive pulmonary disease (COPD). drugbank.comdruginfosys.com In susceptible individuals, administration can provoke severe, and in some cases fatal, airway failure. druginfosys.comnih.gov Research indicates that even in patients with mild to moderate reactive airway disease, non-selective beta-blockers may increase airway reactivity. meded101.com While some studies suggest cardioselective beta-blockers might be tolerated in certain COPD patients without active bronchospasm, the non-selective nature of oxprenolol places it in a higher-risk category for patients with any reactive airway disease. meded101.comnih.gov

The use of this compound in patients with diabetes mellitus requires careful consideration due to its potential to mask the symptoms of hypoglycemia (low blood sugar). drugbank.comsctimst.ac.in The sympatho-adrenal response to hypoglycemia involves the release of catecholamines like epinephrine (B1671497), which causes recognizable warning symptoms such as tachycardia (rapid heart rate) and tremors. nih.govtaylorandfrancis.com By blocking beta-adrenergic receptors, oxprenolol can blunt or eliminate these key neurogenic warning signs, making it difficult for a patient to recognize a hypoglycemic episode. drugbank.comnih.gov

While some research in normal subjects and insulin-dependent diabetics suggested that hypoglycemic symptoms were not significantly masked by oxprenolol, it was found to block the hypoglycemia-induced tachycardia. patsnap.compatsnap.com Notably, sweating, which is mediated by cholinergic pathways, is generally not masked by beta-blockers and may become the primary recognizable symptom of hypoglycemia in patients taking oxprenolol. taylorandfrancis.compatsnap.com Furthermore, non-selective beta-blockers can delay the recovery of blood glucose levels from hypoglycemia. taylorandfrancis.compatsnap.com This necessitates vigilant blood glucose monitoring for diabetic patients undergoing treatment with this compound. drugbank.com

Drug-Drug Interactions and Polypharmacy Research

The potential for drug-drug interactions with this compound is a significant consideration in clinical practice, particularly in patients with multiple comorbidities requiring polypharmacy. These interactions can alter the efficacy and safety profile of oxprenolol and co-administered drugs.

When this compound is used concurrently with other antihypertensive medications, there is a potential for additive or synergistic effects, which can lead to excessive hypotension. patsnap.com Careful monitoring of blood pressure and potential dose adjustments are necessary when combining oxprenolol with agents such as ACE inhibitors, other beta-blockers, or diuretics. patsnap.compatsnap.com

A particularly noteworthy interaction occurs with certain types of calcium channel blockers. The concurrent use of oxprenolol with non-dihydropyridine calcium channel blockers like verapamil (B1683045) and diltiazem (B1670644) can lead to additive negative effects on heart rate and myocardial contractility, significantly increasing the risk of severe bradycardia, hypotension, and heart block. patsnap.compatsnap.com

Table 2: Selected Interactions with Antihypertensive Agents

Interacting Drug Class Potential Outcome of Interaction with this compound
Other Beta-Blockers Additive beta-blockade, increasing risk of bradycardia and hypotension.
ACE Inhibitors Potentiated blood pressure-lowering effect. patsnap.com
Calcium Channel Blockers (Verapamil, Diltiazem) Increased risk of severe bradycardia, heart block, and hypotension. patsnap.compatsnap.com

| Alpha-Blockers (e.g., Prazosin) | May enhance the acute postural hypotensive effect of the first dose of the alpha-blocker. |

This compound undergoes hepatic metabolism, and its clearance is influenced by the cytochrome P450 (CYP450) enzyme system. Specifically, it has been identified as a substrate for the CYP2D6 enzyme. drugbank.compatsnap.com This metabolic pathway is a critical point for potential drug-drug interactions.

Drugs that act as inhibitors of the CYP2D6 enzyme can decrease the metabolism of oxprenolol, leading to increased plasma concentrations and a heightened risk of adverse effects such as bradycardia and hypotension. patsnap.com Strong or moderate inhibitors of CYP2D6 can effectively convert a patient with a normal metabolizer genotype into a poor metabolizer phenotype, altering the drug's safety profile. nih.gov

Table 3: Examples of CYP2D6 Inhibitors and Potential Interaction with Oxprenolol

CYP2D6 Inhibitor Therapeutic Class Potential Effect on Oxprenolol
Quinidine (B1679956) Antiarrhythmic Can increase plasma concentrations of oxprenolol. patsnap.com
Fluoxetine Antidepressant (SSRI) Can increase plasma concentrations of oxprenolol. patsnap.com
Paroxetine Antidepressant (SSRI) Can increase plasma concentrations of oxprenolol. patsnap.com
Bupropion Antidepressant Can decrease the metabolism of oxprenolol. drugbank.com

| Cimetidine | H2 Receptor Antagonist | Can inhibit hepatic enzymes, potentially altering oxprenolol metabolism. patsnap.com |

Conversely, drugs that induce CYP2D6 could potentially increase the metabolism of oxprenolol, possibly reducing its therapeutic efficacy, although this is less commonly documented than inhibitory interactions. Given that a significant number of medications, including many antidepressants and some cardiovascular drugs, are metabolized by or interact with CYP2D6, a thorough medication review is essential before initiating therapy with this compound. meded101.comwalshmedicalmedia.com

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The co-administration of this compound with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) can lead to a reduction in the antihypertensive efficacy of oxprenolol. The primary mechanism underlying this interaction involves the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. Prostaglandins play a role in regulating renal blood flow and sodium excretion, and their inhibition can lead to sodium and water retention, which counteracts the blood pressure-lowering effects of beta-blockers like oxprenolol.

Research indicates that this interaction is of particular clinical relevance, especially in patients relying on oxprenolol for blood pressure control. The extent of the interaction can vary depending on the specific NSAID used, the dosage, and the individual patient's physiological state. For instance, indomethacin (B1671933) has been frequently implicated in significantly attenuating the antihypertensive effects of beta-blockers. While some studies suggest that sulindac (B1681787) may have a lesser impact on blood pressure in patients treated with beta-blockers, caution is still advised.

Interacting Drug ClassMechanism of InteractionPotential Clinical OutcomeKey Research Findings
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)Inhibition of renal prostaglandin synthesis, leading to sodium and water retention.Decreased antihypertensive effect of this compound.Studies have consistently shown that NSAIDs, particularly indomethacin, can antagonize the blood pressure-lowering effects of beta-blockers.

Interactions with Calcium Channel Blockers (e.g., Verapamil, Diltiazem)

The concurrent use of this compound and calcium channel blockers, particularly non-dihydropyridine agents like verapamil and diltiazem, requires careful monitoring due to the potential for additive pharmacodynamic effects. Both classes of drugs exert negative chronotropic (heart rate slowing) and inotropic (contractility reducing) effects on the heart.

This combination can lead to enhanced bradycardia, atrioventricular (AV) block, and hypotension. The risk is more pronounced with intravenous administration of either agent. The mechanism involves the combined depression of sinoatrial (SA) and atrioventricular (AV) nodal conduction and myocardial contractility. While this combination can be therapeutically beneficial in certain conditions like angina, it necessitates close clinical and electrocardiographic surveillance to prevent significant cardiovascular compromise.

Interacting DrugMechanism of InteractionPotential Clinical OutcomeKey Research Findings
VerapamilAdditive negative chronotropic and inotropic effects. Combined depression of SA and AV nodal conduction.Severe bradycardia, AV block, hypotension, and potential for heart failure.Case reports and clinical studies have documented significant cardiodepressant effects with this combination, especially with intravenous use.
DiltiazemSimilar to verapamil, additive negative effects on heart rate, AV conduction, and contractility.Increased risk of bradycardia, AV block, and hypotension.Research indicates a lower, but still significant, risk of adverse cardiovascular events compared to the verapamil combination.

Interactions with Antidiabetic Medications

This compound can interact with antidiabetic medications, including insulin (B600854) and oral hypoglycemic agents, by masking the early warning signs of hypoglycemia. The sympathoadrenal response to low blood sugar, which includes symptoms like tachycardia and tremor, is blunted by beta-blockade. This can delay the recognition and treatment of hypoglycemic episodes.

Furthermore, non-selective beta-blockers like oxprenolol may interfere with glucose metabolism. They can inhibit glycogenolysis and gluconeogenesis, potentially prolonging the duration and severity of hypoglycemia. While oxprenolol's intrinsic sympathomimetic activity (ISA) might theoretically lessen this effect compared to non-ISA beta-blockers, caution remains paramount. Patients with diabetes who are prescribed oxprenolol should be educated about the modified symptoms of hypoglycemia, such as sweating, and the importance of regular blood glucose monitoring.

Interacting Drug ClassMechanism of InteractionPotential Clinical OutcomeKey Research Findings
Insulin and SulfonylureasMasking of adrenergic symptoms of hypoglycemia (e.g., tachycardia, tremor). Inhibition of glycogenolysis.Delayed recognition of hypoglycemia, potentially leading to severe and prolonged low blood sugar levels.Clinical studies have demonstrated that non-selective beta-blockers can impair the symptomatic and metabolic recovery from hypoglycemia in diabetic patients.

Interactions with Antiarrhythmic Drugs

The combination of this compound with other antiarrhythmic drugs can result in complex and potentially hazardous interactions due to overlapping electrophysiological effects.

Class I Antiarrhythmics (e.g., Quinidine, Lidocaine (B1675312), Flecainide): When combined with oxprenolol, these agents can have additive negative inotropic effects, potentially leading to myocardial depression. Quinidine, in particular, can also increase the arrhythmogenic potential.

Class III Antiarrhythmics (e.g., Amiodarone): The concurrent use of amiodarone (B1667116) and oxprenolol can lead to significant potentiation of bradycardia, sinus arrest, and AV block. Amiodarone has a long half-life, and this interaction can occur even after its discontinuation. The therapeutic efficacy of oxprenolol may be increased when used in combination with amiodarone. drugbank.com

Interacting DrugMechanism of InteractionPotential Clinical OutcomeKey Research Findings
QuinidineAdditive negative inotropic effects.Increased risk of myocardial depression and arrhythmias. drugbank.comReports indicate a potential for increased arrhythmogenic activity when quinidine is combined with beta-blockers. drugbank.com
LidocaineBeta-blockers can reduce hepatic blood flow, decreasing lidocaine clearance.Increased risk of lidocaine toxicity.Pharmacokinetic studies have shown that beta-blockers can alter the metabolism of lidocaine.
FlecainideAdditive negative inotropic and proarrhythmic effects.Increased risk of heart failure and ventricular arrhythmias.Clinical experience suggests caution due to the potential for significant cardiodepressant effects.
AmiodaroneSynergistic effects on SA and AV nodal function.Severe bradycardia, sinus arrest, and AV block. amegroups.orgNumerous case reports and studies highlight the significant risk of bradyarrhythmias with this combination. amegroups.org

Interactions with Ergot Alkaloids

The concurrent administration of this compound and ergot alkaloids, such as ergotamine and dihydroergotamine, can lead to a significant increase in the risk of severe peripheral vasoconstriction and ischemia. Beta-blockers, by blocking beta-2 adrenergic receptors, leave the alpha-adrenergic vasoconstrictive effects of ergot alkaloids unopposed.

This interaction can result in intense vasospasm, leading to cold extremities, paresthesia, and in severe cases, peripheral gangrene. The risk is substantial, and this combination is generally considered contraindicated. Patients should be made aware of the potential for this severe interaction.

Interacting Drug ClassMechanism of InteractionPotential Clinical OutcomeKey Research Findings
Ergot Alkaloids (e.g., Ergotamine, Dihydroergotamine)Unopposed alpha-adrenergic stimulation leading to exaggerated vasoconstriction.Severe peripheral ischemia, vasospasm, and potential for gangrene.Case reports have documented severe ischemic events in patients receiving concomitant therapy with beta-blockers and ergot alkaloids.

Interactions with Anesthetics

The use of this compound in the perioperative period requires careful consideration due to potential interactions with both general and local anesthetics.

General Anesthetics: Inhalational anesthetics like halothane (B1672932) can have myocardial depressant effects that are additive to those of oxprenolol, potentially leading to hypotension and bradycardia. nih.gov The risk of CNS depression can also be increased when oxprenolol is combined with halothane. drugbank.com However, continuing beta-blocker therapy perioperatively is generally recommended to prevent rebound cardiovascular events.

Local Anesthetics with Vasoconstrictors: When local anesthetics containing epinephrine are used in patients taking non-selective beta-blockers like oxprenolol, there is a risk of a hypertensive reaction followed by reflex bradycardia. This is due to the unopposed alpha-adrenergic stimulation from epinephrine. amegroups.org

Neuromuscular Blockers: While direct interactions are not well-documented, the cardiovascular effects of both oxprenolol and neuromuscular blocking agents should be considered, as changes in cardiac output can influence the onset and duration of neuromuscular blockade.

Interacting AgentMechanism of InteractionPotential Clinical OutcomeKey Research Findings
General Anesthetics (e.g., Halothane)Additive myocardial depressant effects.Increased risk of hypotension and bradycardia. nih.gov Increased CNS depression. drugbank.comExperimental studies have shown that oxprenolol can reverse regional dysfunction in the ischemic myocardium under halothane anesthesia. nih.gov
Local Anesthetics with EpinephrineUnopposed alpha-adrenergic stimulation from epinephrine.Hypertensive crisis followed by reflex bradycardia. amegroups.orgClinical observations have confirmed the potential for significant blood pressure elevations in patients on non-selective beta-blockers receiving epinephrine-containing local anesthetics. amegroups.org

Interactions with Digitalis Glycosides

The combination of this compound and digitalis glycosides, such as digoxin, can have additive effects on the heart's conduction system. Both drugs slow atrioventricular (AV) conduction, and their concurrent use can increase the risk of developing advanced AV block and severe bradycardia.

Patients receiving this combination therapy should be closely monitored for signs of excessive heart rate slowing and conduction abnormalities, particularly at the initiation of therapy or with dosage adjustments. Regular electrocardiogram (ECG) monitoring may be warranted in some cases.

Interacting Drug ClassMechanism of InteractionPotential Clinical OutcomeKey Research Findings
Digitalis Glycosides (e.g., Digoxin)Additive effects on slowing atrioventricular (AV) conduction.Increased risk of high-degree AV block and severe bradycardia.Clinical practice guidelines emphasize the need for caution and monitoring when co-prescribing beta-blockers and digitalis glycosides due to the well-established risk of additive effects on heart rate and conduction.

Interactions with Reserpine (B192253) and Guanethidine

The co-administration of this compound with catecholamine-depleting drugs, such as reserpine and guanethidine, can lead to a potentiation of its pharmacological effects. drugs.com This interaction may result in an excessive reduction of sympathetic activity, heightening the risk of adverse effects including hypotension, orthostatic hypotension (a drop in blood pressure upon standing), bradycardia (an abnormally slow heart rate), and heart failure. drugs.com

Clinical research has demonstrated an additive effect on blood pressure when oxprenolol is used in combination with guanethidine. nih.govnih.gov One double-blind crossover trial involving hypertensive patients confirmed this additive hypotensive effect. nih.gov However, the study also noted that the combined therapy had a less pronounced effect on heart rate than anticipated from the individual actions of the drugs, and there was no increase in reported side effects. nih.gov The interaction is primarily due to guanethidine's potential to increase the hypotensive activities of oxprenolol. drugbank.com Careful monitoring is advised when these agents are used concurrently. drugs.com

Interactions with Alcohol

Concurrent use of alcohol and this compound is generally not recommended due to the potential for additive effects on blood pressure. patient.infohealthline.com Alcohol can enhance the blood pressure-lowering effect of beta-blockers like oxprenolol, which can lead to a significant and potentially dangerous drop in blood pressure (hypotension). patient.infohealthline.com

This interaction can manifest through various symptoms. healthline.com Patients may experience dizziness, lightheadedness, fainting (syncope), nausea, headache, and an inability to concentrate. patient.infohealthline.com Combining alcohol with heart or blood pressure medications can make activities that require alertness, such as driving or operating machinery, hazardous. drugs.com Given these risks, individuals taking oxprenolol should consult their healthcare provider for guidance on alcohol consumption. patient.info

Overdosage and Management Strategies

Clinical Manifestations of Toxicity

An overdose of this compound can lead to a range of severe clinical manifestations affecting multiple organ systems. The primary toxic effects are cardiovascular in nature. Severe toxicity is typically defined by the presence of bradycardia accompanied by hypotension and shock. medscape.com Symptoms can include an extremely slow or irregular heartbeat, severe low blood pressure, and heart failure, which may present as shortness of breath and swelling in the legs. drugbank.commountsinai.orgmedlineplus.gov In critical cases, cardiogenic shock and cardiac arrest can occur. mims.com

Central nervous system (CNS) depression is another significant feature of oxprenolol overdose. drugbank.com This can range from drowsiness and lethargy to confusion and coma. drugbank.commedlineplus.gov Seizures, though more common with highly lipid-soluble beta-blockers, have been reported with oxprenolol overdose. medscape.com Other potential symptoms include respiratory distress, such as wheezing and bronchospasm, particularly in susceptible individuals. drugbank.commims.com Gastrointestinal symptoms like abdominal irritation and vomiting may also be present. drugbank.commims.com Hypoglycemia (low blood sugar) is a possible complication, especially in children. medlineplus.govmims.com

Rhabdomyolysis with Myoglobinuria

A severe and notable complication reported in cases of major this compound overdose is rhabdomyolysis with myoglobinuria. mims.comdrugfuture.com Rhabdomyolysis is a serious condition characterized by the rapid breakdown of skeletal muscle tissue. e-epih.org This destruction of muscle fibers leads to the release of their contents into the bloodstream. nih.gov

One of the key components released is myoglobin (B1173299), a protein found in muscle cells. When myoglobin enters the circulation in large quantities, it is filtered by the kidneys, leading to myoglobinuria (the presence of myoglobin in the urine). nih.gov This can cause the urine to become dark, often described as tea-colored. Myoglobin is toxic to the kidney tubules, and its presence can lead to acute kidney injury and renal failure, a life-threatening complication of rhabdomyolysis. e-epih.orgresearchgate.net

Pharmacological Interventions for Overdose Management

The management of this compound overdose is multifaceted and aims to support vital functions and counteract the toxic effects of the drug. Initial management may include gastrointestinal decontamination with activated charcoal if the patient presents soon after ingestion. mims.comnih.gov

Pharmacological interventions are central to treating the cardiovascular and other systemic effects:

For Bradycardia and Hypotension :

Atropine : Often used as a first-line agent to counteract severe bradycardia. mims.commedscape.com

Glucagon : Considered by many to be a primary antidote for beta-blocker toxicity. It enhances myocardial contractility, heart rate, and atrioventricular conduction through a mechanism that bypasses the beta-adrenergic receptors. mims.commedscape.com

Inotropes and Vasopressors : If the patient does not respond to initial measures, intravenous fluids and agents like isoprenaline or epinephrine may be administered to increase heart rate and blood pressure. mims.commedscape.com

High-Dose Insulin Euglycemia (HIE) Therapy : For cases refractory to other treatments, high-dose insulin therapy can be used to improve cardiac contractility. nih.govmedscape.com

Calcium Salts : Intravenous calcium may be beneficial for managing hypotension. nih.gov

For Seizures : Benzodiazepines, such as diazepam, are the standard treatment for managing seizures. mims.commedscape.com

For Bronchospasm : Inhaled bronchodilators like salbutamol (B1663637) or aminophylline (B1665990) may be administered to alleviate bronchoconstriction. mims.comnih.gov

Continuous cardiac monitoring, including an ECG, is essential to track for conduction abnormalities. medlineplus.gov In cases of severe poisoning, more invasive measures such as a temporary cardiac pacemaker may be necessary. mountsinai.orgmedlineplus.gov

Pharmaceutical Research and Development of Oxprenolol Hydrochloride Formulations

Sustained-Release and Extended-Release Formulations

The goal of creating advanced formulations for oxprenolol (B1678068) hydrochloride is to overcome the limitations of its relatively short elimination half-life, which is typically 1-2 hours. wikipedia.org Sustained-release systems are designed to release the drug over a prolonged period, thereby maintaining therapeutic plasma concentrations and improving patient compliance. nih.govnih.gov

One of the earliest and most well-established methods for achieving sustained release of oxprenolol is through the use of a polymer-matrix system. miami.edu In this design, the active drug, oxprenolol hydrochloride, is dispersed within a matrix of inert, hydrophilic polymers.

A notable example of this technology is Slow-Trasicor, a sustained-release formulation of 160 mg this compound. miami.eduwellcomecollection.org The drug is embedded in a hydrophilic polymer matrix. Upon ingestion, the matrix swells to form a gel layer, which controls the rate of drug diffusion and release from the tablet. This technology allows for once-daily administration. miami.edunih.gov Clinical studies have demonstrated that a polymer-matrix-based, slow-release preparation of oxprenolol administered once daily is as effective as the standard preparation given twice daily for managing hypertension. miami.edu

A more advanced approach to achieving controlled, zero-order drug release is the osmotic drug delivery system (OROS). nih.govnih.gov This system is designed to release the drug at a constant rate, largely independent of gastrointestinal pH or motility. ijpras.comthepharmajournal.com Oxprenolol has been identified as a suitable candidate for formulation into osmotic delivery systems. thepharmajournal.comualberta.ca

The OROS tablet consists of an osmotic core containing the drug (in some studies, oxprenolol succinate (B1194679) was used to reduce solubility) and osmotic agents, all enclosed within a semipermeable membrane. nih.govualberta.ca A small, laser-drilled orifice in the membrane allows the drug to be released. ijpsjournal.com As water from the gastrointestinal tract is drawn into the tablet by osmosis, it creates pressure that forces the dissolved drug out of the orifice at a controlled rate. ijpras.com

Comparative studies have evaluated OROS formulations of oxprenolol against the polymer-matrix system (Slow-Trasicor). Research in healthy volunteers showed that OROS systems provided smoother pharmacokinetic and pharmacodynamic profiles than Slow-Trasicor. nih.govnih.gov For instance, an OROS system with an initial release rate of 16 mg/h demonstrated a higher mean pre-dose plasma oxprenolol concentration on repeated dosing compared to Slow-Trasicor. nih.govnih.gov These findings suggest that OROS technology can offer a more consistent drug release over a 24-hour period. nih.gov

Research continues to explore innovative methods for controlling the release of this compound, aiming for more precise and efficient delivery.

Solid dispersion is a technique used to improve the dissolution and control the release of drugs. jst.go.jp In this method, the drug is dispersed in an inert carrier or matrix at a solid state. iosrphr.org Studies have been conducted using this compound with various water-soluble and water-insoluble polymers to create solid dispersions. nih.govjst.go.jp

One approach involved preparing solid dispersions by dissolving this compound, water-insoluble ethylcellulose (EC), and water-soluble hydroxypropyl cellulose (B213188) (HPC) in ethanol (B145695) and then evaporating the solvent. nih.govjst.go.jp Researchers found that the release rate of the highly water-soluble this compound could be precisely controlled by varying the molecular weight of the polymers used. nih.govjst.go.jp The release mechanism involves two routes: direct dissolution into the medium and diffusion through the swelled HPC phase. jst.go.jp An increase in the molecular weight of EC led to a decrease in the drug's release rate, demonstrating the feasibility of fine-tuning drug release through this technique. nih.gov

Transdermal drug delivery offers a non-invasive route of administration that avoids first-pass metabolism and can provide prolonged, controlled drug release. jddtonline.info Chitosan (B1678972), a natural biopolymer, has gained interest for developing transdermal systems due to its biocompatibility, non-toxicity, and film-forming ability. jddtonline.infomdpi.com

While specific research on oxprenolol transdermal patches using chitosan is limited, studies on other beta-blockers like propranolol (B1214883) and atenolol (B1665814) have shown the potential of this approach. nih.govresearchgate.net Chitosan nanoparticles dispersed in a mucoadhesive gel have been shown to prolong the release of propranolol hydrochloride through pig ear skin. nih.gov Similarly, atenolol-chitosan matrix-type patches have been formulated and investigated. researchgate.net These systems work by creating a polymeric film or matrix that adheres to the skin and releases the drug in a controlled manner. permegear.com Given the physicochemical similarities among beta-blockers, chitosan-based films represent a promising novel avenue for the future development of controlled-release transdermal systems for oxprenolol.

Novel Controlled Release Systems

Bioequivalence and Bioavailability Studies of Different Formulations

Bioequivalence and bioavailability studies are essential for comparing the performance of different drug formulations. who.int Several studies have assessed various oral sustained-release formulations of this compound to determine their relative bioavailability and to establish if they are bioequivalent to a reference product.

One triple crossover study evaluated the bioequivalence of 160 mg this compound sustained-release tablets. nih.gov The study compared a megaloporous system and a hydrophilic matrix tablet against the reference polymer-matrix product, Slow-Trasicor. nih.gov Using a bioequivalence criterion of 0.8 to 1.2 for the ratio of pharmacokinetic parameters, the megaloporous tablets were found to be bioequivalent to Slow-Trasicor. nih.gov

Another study compared the bioavailability of a sustained-release (SR) 160 mg oxprenolol tablet (administered once every 24 hours) against a regular-release (RR) 80 mg tablet (administered once every 12 hours) at a steady state. sci-hub.red The SR tablet resulted in a 42% reduction in the mean peak drug level (Cmax) and a 30% reduction in the degree of fluctuation compared to the RR tablet, indicating a more stable plasma concentration over the dosing interval. sci-hub.red However, the mean area under the plasma drug concentration-time curve (AUC) for the SR tablet was approximately 18% lower than that of the RR tablet. sci-hub.red

The influence of food on bioavailability has also been investigated. A study examining conventional and slow-release oxprenolol in fasted and non-fasted individuals found no significant trends in plasma drug profiles due to food with either formulation. nih.gov This suggests that slow-release oxprenolol is a reliable dosage form, providing similar plasma profiles regardless of food intake. nih.gov

Below are data tables summarizing findings from comparative bioavailability studies.

Table 1: Comparison of Pharmacokinetic Parameters of Sustained-Release (SR) vs. Regular-Release (RR) Oxprenolol Tablets at Steady State sci-hub.red

ParameterSustained-Release (160 mg once daily)Regular-Release (80 mg twice daily)P-value
Mean Peak Level (Cmax) Lower by 42%Higherp = 0.0341
Mean Trough Level (Cmin) Higher by 14%Lowerp = 0.8357 (not significant)
Time to Reach Cmax (Tmax) 1.38 h0.53 hp = 0.0205
Area Under Curve (AUC) ~18% LowerHigherN/A
Degree of Fluctuation (DF) 2.814.11p = 0.0069

Data sourced from a steady-state, randomized, two-way crossover study in 12 healthy volunteers.

Table 2: Bioequivalence Assessment of Different Sustained-Release Oxprenolol Formulations nih.gov

Formulation TestedReference FormulationBioequivalence Outcome
Megaloporous Tablets Slow-TrasicorShowed bioequivalence
Hydrophil Matrix Tablets Slow-TrasicorShowed moderate sustained-release characteristics (implying non-bioequivalence)
Floating Tablets (with food) Slow-TrasicorBioequivalent
Floating Tablets (fasting) Rapid-Release TabletsNon-bioequivalent

Data based on a triple crossover study in two groups of 12 volunteers each.

Analytical Methodologies for Quantification in Biological and Pharmaceutical Matrices

Accurate and reliable quantification of this compound in both pharmaceutical formulations and biological samples is essential for quality control and pharmacokinetic studies. A variety of analytical techniques have been developed and validated for this purpose.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of oxprenolol. Due to the low volatility of beta-blockers, a derivatization step is typically required to convert the drug into a more volatile compound suitable for GC analysis. faa.gov

In one such method, oxprenolol is derivatized with pentafluoropropionic anhydride (B1165640) (PFPA). The resulting derivative can be effectively separated and quantified. A GC-MS method has been developed to differentiate oxprenolol from other structurally similar beta-blockers like atenolol and metoprolol (B1676517). Using a specific capillary column (e.g., HP-ULTRA-1 crosslinked 100% methyl siloxane), baseline separation of these compounds can be achieved, allowing for unambiguous identification and quantification even in complex biological matrices. faa.gov This technique offers high sensitivity and specificity, making it suitable for forensic toxicology and clinical analysis. faa.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for the analysis of drugs in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. nih.govthermofisher.com For the quantification of oxprenolol and other beta-blockers in biological samples like blood or plasma, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analytes and remove interferences. nih.gov

A developed UHPLC-QqQ-MS/MS (Ultra-High-Performance Liquid Chromatography tandem mass spectrometry) method using LLE with ethyl acetate (B1210297) has demonstrated a limit of quantification (LOQ) in the range of 0.1 to 0.5 ng/mL for 18 different beta-blockers, including oxprenolol, in human blood. nih.gov Such methods provide excellent precision, accuracy, and high recovery, making them ideal for pharmacokinetic studies and toxicological analysis where low concentrations of the drug need to be measured. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for molecular structure elucidation and can also be applied for quantitative analysis (qNMR). impactanalytical.comdrugfuture.com While less common than chromatographic methods for routine quantification in biological fluids, qNMR is a powerful tool for determining the purity of a drug substance and for the assay of pharmaceutical formulations. impactanalytical.com

The principle of qNMR involves comparing the integral of a specific resonance signal from the analyte (oxprenolol) with the integral of a signal from a certified internal standard of known concentration. drugfuture.com Since the signal intensity is directly proportional to the number of nuclei, this comparison allows for a highly accurate calculation of the analyte's concentration without the need for a specific calibration curve of the analyte itself. drugfuture.com Advanced 1D and 2D NMR experiments can be used for the characterization of pharmaceuticals and the deconvolution of complex mixtures. impactanalytical.com

Spectrophotometric Methods (e.g., VIS Spectrophotometry)

Spectrophotometric methods are often valued for their simplicity, cost-effectiveness, and speed, making them suitable for quality control in pharmaceutical manufacturing. japsonline.comactascientific.com These methods are typically based on the reaction of the analyte with a chromogenic reagent to produce a colored compound, the absorbance of which can be measured using a visible spectrophotometer.

One reported method for the determination of this compound involves its reaction with ferric (III) ion in the presence of ammonium (B1175870) thiocyanate (B1210189) in an acidic medium. The resulting complex is extracted into chloroform (B151607) and its absorbance is measured at a maximum wavelength (λmax) of 477 nm. nih.gov This method has been shown to be reproducible and suitable for the determination of this compound in pharmaceutical dosage forms. nih.gov Other indirect spectrophotometric methods may involve the oxidation of the drug followed by the measurement of the unreacted oxidizing agent. wisdomlib.orgscispace.com

Sequential Injection Spectrophotometric Methods

Sequential Injection Analysis (SIA) is an automated analytical technique that offers advantages in terms of reagent consumption, sample throughput, and precision over manual spectrophotometric methods. A sequential injection method has been specifically developed for the determination of oxprenolol in pharmaceutical products. elsevierpure.com

This method is based on the on-line oxidation of oxprenolol with Cerium(IV) in a sulfuric acid medium. The oxidized form of the drug exhibits an absorbance that is monitored at 480 nm. elsevierpure.com The system parameters, such as reagent concentrations and reaction time, are optimized to achieve maximum sensitivity. The developed SI system demonstrated a linear dynamic range suitable for the assay of oxprenolol in commercial formulations, with a typical range of 50-400 ppm. elsevierpure.com

The table below summarizes the key parameters of the different analytical methodologies discussed.

MethodologyPrincipleMatrixKey ParametersReference
Gas Chromatography (GC-MS)Separation of volatile derivatives, detection by mass spectrometry.BiologicalDerivatization with PFPA; Specific retention time (5.74 min for atenolol). faa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Chromatographic separation followed by mass analysis.BiologicalLOQ: 0.1-0.5 ng/mL; High recovery (80.0–119.6%). nih.gov
Nuclear Magnetic Resonance (NMR)Quantification by comparing signal integrals to an internal standard.PharmaceuticalPurity assays and content uniformity. drugfuture.com
VIS SpectrophotometryFormation of a colored complex with Fe(III) ion.Pharmaceuticalλmax: 477 nm. nih.gov
Sequential Injection SpectrophotometryAutomated oxidation with Ce(IV) and absorbance measurement.Pharmaceuticalλmax: 480 nm; Linear Range: 50-400 ppm. elsevierpure.com

Synthesis of Novel Oxprenolol Esters as Prodrugs

The development of prodrugs is a key strategy in pharmaceutical research to enhance the therapeutic properties of established drugs. scirp.org For oxprenolol, a noncardioselective beta-blocker, extensive first-pass metabolism can lead to variable bioavailability. ptfarm.plnih.gov To address this, research has focused on the synthesis of ester prodrugs, which can improve the lipophilicity and modify the pharmacokinetic profile of the parent drug. scirp.orgebrary.net These ester prodrugs are designed to be bioreversible, undergoing enzymatic hydrolysis in the body to release the active oxprenolol. ptfarm.pl

Caproil and 2-Chlorbenzoil Esters

A homologous series of O-acyl derivatives of oxprenolol has been synthesized and characterized using various analytical techniques, including ¹H-NMR, ¹³C-NMR, UV, and IR spectroscopy. ptfarm.pl For instance, the synthesis of a benzoyl ester of propranolol, a structurally similar beta-blocker, was achieved by reacting propranolol with 2-chlorobenzoyl chloride in chloroform with sodium bicarbonate. researchgate.net This suggests a feasible synthetic route for the corresponding oxprenolol ester. The increased lipophilicity of these esters is a critical factor in enhancing their absorption. scirp.org

Kinetics of Degradation in Aqueous Solutions

The stability of oxprenolol ester prodrugs in aqueous solutions is a crucial factor for their formulation and in vivo performance. The kinetics of hydrolysis for oxprenolol esters, such as the octanoyl and benzoyl esters, have been investigated across a wide pH range (0.42 to 9.5) at 310 K. nih.gov The degradation of these esters generally follows first-order kinetics. nih.govrsc.org

The hydrolysis of oxprenolol esters is influenced by pH and the presence of buffer substances. The degradation process involves several mechanisms:

Hydrolysis of the protonated form (BH+) catalyzed by hydrogen ions. nih.govsigmaaldrich.com

Spontaneous hydrolysis of the BH+ molecules. nih.govsigmaaldrich.com

Hydrolysis of both the protonated (BH+) and neutral (B) forms catalyzed by hydroxide (B78521) ions. nih.govsigmaaldrich.com

Furthermore, various buffer components can exhibit general acid and base catalysis, accelerating the degradation of the esters. nih.govsigmaaldrich.com The stability of the ester group has also been studied in environments simulating physiological conditions, such as artificial gastric juice (pH 1.2) and artificial intestinal juice (pH 7.4). ptfarm.pl

Below is an interactive data table summarizing the factors influencing the degradation kinetics of oxprenolol esters in aqueous solutions.

FactorEffect on Degradation RateMechanismReference
Low pH (Acidic) IncreasedHydrogen ion-catalyzed hydrolysis of the protonated ester. nih.gov
Neutral pH Spontaneous hydrolysis occurs.Spontaneous hydrolysis of the protonated form of the ester. nih.gov
High pH (Alkaline) IncreasedHydroxide ion-catalyzed hydrolysis of both protonated and neutral ester forms. nih.gov
Buffer Substances Can increase the rateGeneral acid and base catalysis. nih.gov

Potential for Reduced Systemic Absorption and Side Effects

The primary motivation for developing oxprenolol ester prodrugs is to improve its delivery characteristics. ptfarm.pl Oxprenolol undergoes considerable first-pass metabolism, which can reduce its bioavailability. nih.gov By converting oxprenolol into a more lipophilic ester prodrug, its absorption through passive diffusion across cell membranes can be enhanced. scirp.orgebrary.net

Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by ubiquitous esterase enzymes in the body, releasing the active oxprenolol. nih.gov This enzymatic hydrolysis can occur in various tissues, including the intestinal epithelium, blood, and liver. ptfarm.plrutgers.edu The susceptibility of oxprenolol esters to enzymatic conversion has been studied in vitro using artificial intestinal juice, which contains enzymes. ptfarm.pl For some esters, the rate of decomposition was found to be significantly faster in the presence of enzymes like pepsin compared to a solution at the same pH without the enzyme. ptfarm.pl

This prodrug strategy offers the potential for:

Reduced First-Pass Metabolism: By temporarily masking the hydroxyl group, the ester prodrug may be less susceptible to the initial metabolic processes that inactivate a significant portion of orally administered oxprenolol. ebrary.net

Improved Bioavailability: Enhanced absorption and protection from first-pass metabolism can lead to a greater fraction of the administered dose reaching systemic circulation as active oxprenolol. scirp.orgnih.gov

More Consistent Plasma Concentrations: By overcoming the variability associated with first-pass metabolism, prodrugs can potentially lead to more predictable and reproducible plasma levels of the active drug. nih.gov

The design of "soft drugs," which are metabolically inactivated rapidly after exerting their therapeutic effect, is a related concept aimed at minimizing systemic side effects. nih.gov By controlling the rate and location of the conversion of the prodrug to the active drug, it may be possible to optimize the therapeutic window and reduce potential adverse effects. nih.gov

Advanced Research Topics and Future Directions in Oxprenolol Hydrochloride Studies

Pharmacogenomics and Individualized Response to Oxprenolol (B1678068) Hydrochloride

The significant variability in patient response to beta-blockers is a well-documented clinical challenge. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, presents a promising frontier for personalizing oxprenolol therapy.

Future research is directed towards identifying specific genetic variants that influence oxprenolol's pharmacokinetic and pharmacodynamic pathways. While the metabolism of many beta-blockers, such as metoprolol (B1676517) and carvedilol, is heavily influenced by polymorphisms in the Cytochrome P450 2D6 (CYP2D6) gene, oxprenolol is primarily eliminated by glucuronidation. researchgate.net This distinction suggests that future pharmacogenomic studies for oxprenolol should focus on genes encoding the UDP-glucuronosyltransferase (UGT) enzymes. Identifying polymorphisms in UGT genes could help predict an individual's metabolic rate for oxprenolol, allowing for more precise therapeutic regimens.

Furthermore, research into genetic variations in beta-adrenergic receptors (e.g., ADRB1, ADRB2) and G-protein coupled receptor kinases (GRK5) could elucidate differences in drug efficacy and patient outcomes. nih.gov By correlating these genetic markers with clinical responses, it may become possible to identify patients most likely to benefit from oxprenolol, thereby moving towards a more individualized approach to treatment. nih.govnih.gov

Long-Term Metabolic Effects and Cardiovascular Remodeling

The long-term metabolic consequences of beta-blocker therapy are an area of ongoing investigation. Non-selective beta-blockers, as a class, have been associated with potential adverse effects on glucose and lipid metabolism. nih.govfrontiersin.org Specifically, they can impair insulin (B600854) sensitivity and diminish the initial phase of insulin secretion from the pancreas. nih.govfrontiersin.org Some studies have also noted an increase in triglyceride levels and a decrease in HDL cholesterol.

For oxprenolol specifically, a comprehensive understanding of its long-term metabolic impact remains a key area for future research. Prospective, long-term studies are needed to clarify its effects on glycemic control, the risk of new-onset diabetes, and lipid profiles in diverse patient populations.

Another critical research direction is the effect of oxprenolol on cardiovascular remodeling. Beta-blocker therapy has been shown to reverse the pathological remodeling of the heart in certain conditions like heart failure. ccjm.orgnih.govthe-hospitalist.orgahajournals.org This process involves reducing the size and improving the shape and function of the left ventricle. ccjm.org Future studies employing advanced imaging techniques, such as cardiac MRI, could investigate whether long-term oxprenolol therapy can induce beneficial reverse remodeling in patients with hypertension or other cardiovascular conditions, potentially preventing the progression to heart failure.

Stereoselective Pharmacology and Therapeutic Implications of Enantiomers

Like most beta-blockers, oxprenolol is administered as a racemic mixture, containing equal parts of two mirror-image isomers, or enantiomers: (R)-(+)-oxprenolol and (S)-(–)-oxprenolol. ualberta.canih.gov These enantiomers can have markedly different pharmacological properties. Research has consistently shown that the beta-blocking activity resides almost exclusively in the (S)-(–)-enantiomer, which is reported to be 35 times more active than its (R)-(+)-counterpart. mdpi.com

The pharmacokinetic profiles of the enantiomers and their metabolites also differ. A study on the stereoselective pharmacokinetics of oxprenolol revealed significant differences in the handling of their glucuronide metabolites. nih.gov While there were only small differences in the disposition of the parent enantiomers, the plasma concentrations of S-oxprenolol glucuronide were more than three times higher than those of R-oxprenolol glucuronide, a difference attributed to stereoselective renal excretion. nih.gov

ParameterR-oxprenolol vs. S-oxprenololFinding
Area Under Curve (AUC) R/S Ratio: 1.19AUC was slightly higher for the R-enantiomer.
Oral Clearance R/S Ratio: 0.84Oral clearance was slightly lower for the R-enantiomer.
Intrinsic Clearance S vs. RThe intrinsic clearance of the S-enantiomer was 1.5 times larger than that of the R-enantiomer.
Plasma Glucuronide Conc. S-glucuronide vs. R-glucuronidePlasma concentrations of S-oxprenolol glucuronide were >3 times higher than R-oxprenolol glucuronide.
Renal Clearance of Glucuronide R-glucuronide vs. S-glucuronideThe renal clearance of R-oxprenolol glucuronide (avg. 172 ml/min) was much higher than that of S-oxprenolol glucuronide (avg. 49 ml/min).
Data sourced from a study on the stereoselective pharmacokinetics of oxprenolol and its glucuronides in humans. nih.gov

These findings highlight a significant future direction: the potential development of an enantiomerically pure formulation of (S)-(–)-oxprenolol. Such a formulation could offer the same therapeutic benefit at a lower dose, potentially reducing the metabolic load and minimizing any off-target effects contributed by the less active (R)-(+)-enantiomer.

Investigation of Oxprenolol Hydrochloride in Specific Disease Subtypes

Future research is focused on delineating the efficacy of this compound in more narrowly defined patient populations and disease subtypes. This approach aims to move beyond broad indications and identify specific clinical scenarios where oxprenolol may offer unique advantages.

Hypertension: One long-term study has already demonstrated oxprenolol's efficacy in thiazide-resistant hypertension, suggesting a potential niche in treatment-resistant patient groups. Further investigation is warranted to understand the mechanisms behind this effect and to identify other hypertension subtypes, such as those characterized by high sympathetic tone, that might respond preferentially to oxprenolol.

Anxiety Disorders: Oxprenolol has been investigated for the management of anxiety, particularly anxiety due to environmental stress. nih.gov Unlike benzodiazepines, it does not carry a risk of dependence. Future research could focus on its utility in specific anxiety subtypes, such as performance anxiety or situational anxiety, where blunting the peripheral sympathetic response is the primary goal.

Cardiac Arrhythmias: Clinical studies have shown that oxprenolol can be effective in treating certain arrhythmias. It has been shown to reduce the ventricular rate in atrial flutter and fibrillation and is often successful in managing supraventricular paroxysmal tachycardias. nih.gov However, its efficacy in ventricular tachycardias appears limited. nih.govnih.gov This subtype-specific efficacy is a critical area for future investigation, potentially using electrophysiological studies to pinpoint the arrhythmias most amenable to its membrane-stabilizing and beta-blocking properties.

Development of Novel Analogs with Enhanced Receptor Selectivity or Reduced Side Effects

The chemical structure of oxprenolol serves as a scaffold for the development of novel analog compounds with improved therapeutic profiles. The goal of this research is to design new molecules that retain the beneficial effects of oxprenolol while enhancing receptor selectivity or reducing unwanted side effects. nih.gov

A key strategy in this area is the development of prodrugs. nih.govresearchgate.netslideshare.netslideshare.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to overcome pharmacokinetic limitations, such as poor absorption or rapid first-pass metabolism. nih.govslideshare.net For instance, researchers have synthesized and investigated a series of aliphatic ester prodrugs of oxprenolol. The objective was to create derivatives with increased lipophilicity for potential use in ocular formulations, which could enhance corneal penetration and reduce systemic absorption and associated side effects. mdpi.com

Future research will likely involve computational modeling and structure-activity relationship (SAR) studies to rationally design new analogs. By modifying the side chains or the aromatic ring of the oxprenolol molecule, chemists can aim to increase its selectivity for β1-adrenergic receptors, thereby reducing the risk of β2-mediated side effects like bronchoconstriction.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to transform cardiovascular drug research by analyzing complex datasets to uncover patterns that are not apparent through traditional statistical methods. nih.govnih.govresearchgate.nettechtarget.comtandfonline.com

A significant future application for oxprenolol research lies in developing predictive models for treatment response. nih.govnih.govresearchgate.net Recent studies have successfully used ML algorithms, including deep neural networks, to analyze data from large clinical trials of antihypertensive drugs. techtarget.com These models can integrate a multitude of patient variables—such as demographics, comorbidities, baseline blood pressure, and laboratory data—to predict an individual's likelihood of responding to a specific medication. nih.govtandfonline.com Applying similar ML models to datasets involving oxprenolol could help clinicians personalize hypertension management by identifying which patients are most likely to achieve optimal blood pressure control with this specific agent. nih.govresearchgate.net

Furthermore, AI can be used to analyze real-world data from electronic health records to identify novel therapeutic indications or previously unrecognized patterns of side effects. These computational approaches can accelerate research and help to reposition older, established drugs like oxprenolol within the modern therapeutic landscape.

Regulatory Science and Post-Market Surveillance of this compound

Regulatory science and post-market surveillance are evolving, with an increasing emphasis on the use of Real-World Data (RWD) and Real-World Evidence (RWE) to monitor the long-term performance of approved drugs. nih.govnih.govveradigm.com For an established medication like oxprenolol, this presents an opportunity to gather extensive data on its effectiveness and safety in a broader and more diverse patient population than was included in the original clinical trials. ahajournals.orgresearchgate.net

Future directions in this area involve leveraging large electronic health record (EHR) databases and administrative claims data to conduct long-term observational studies. nih.gov These studies can:

Evaluate the comparative effectiveness of oxprenolol against newer beta-blockers in real-world clinical practice.

Identify rare or delayed adverse events that may not have been detected in shorter, pre-market trials.

Assess treatment outcomes in underrepresented populations, such as the very elderly or patients with multiple comorbidities, who are often excluded from traditional randomized controlled trials. ahajournals.org

By employing advanced analytical methods to RWD, regulatory agencies and researchers can continuously update the benefit-risk profile of oxprenolol, ensuring its ongoing safe and effective use in contemporary medicine. nih.gov

Comparative Effectiveness Research in Real-World Clinical Settings

Comparative effectiveness research is crucial for determining the relative benefits and risks of different treatment options in routine clinical practice. For an established compound like this compound, this research often involves comparing its performance against other beta-blockers, alternative drug classes, or placebo in patient populations representative of real-world settings. While large-scale, modern observational studies on oxprenolol are limited due to its status as an older beta-blocker, historical clinical trials provide valuable comparative data.

Comparative Efficacy in Hypertension

Studies have evaluated this compound's antihypertensive effects in comparison to other beta-blockers, particularly in patients with mild to moderate hypertension.

A double-blind study involving 27 patients directly compared the efficacy of oxprenolol with atenolol (B1665814). nih.gov While both drugs effectively lowered blood pressure, there were statistically significant differences in their impact on diastolic pressure. Atenolol demonstrated a greater reduction in diastolic blood pressure compared to oxprenolol. nih.gov There was no statistical difference in the reduction of systolic blood pressure between the two medications. nih.gov

ParameterOxprenololAtenololSignificance (p-value)
Systolic Blood Pressure ReductionNo statistical differenceNo statistical differenceN/A
Diastolic Blood Pressure Reduction (Supine)Less effectiveMore effectivep &lt; 0.05
Diastolic Blood Pressure Reduction (Erect)Less effectiveMore effectivep &lt; 0.01

Furthermore, long-term studies have assessed the sustained effectiveness of oxprenolol in real-world scenarios, such as in patients with hypertension not adequately controlled by diuretics alone. In one study of thirty-five patients with thiazide-resistant hypertension, the addition of this compound led to significant and sustained blood pressure control for at least 22 months. nih.gov This demonstrates its effectiveness in a specific, difficult-to-treat patient subgroup.

ParameterBaseline (on Hydrochlorothiazide)After 3 Weeks (with Oxprenolol)Significance (p-value)
Mean Standing Systolic/Diastolic BP (mm Hg)171/106142/85p &lt; 0.001

Comparisons have also been made between different formulations of the drug. Studies comparing slow-release oxprenolol (SRO) with conventional oxprenolol (CO) in hypertensive patients found that a once-daily dose of SRO was as effective as a twice-daily dose of the standard preparation, indicating comparable efficacy in blood pressure control over a 24-hour period. miami.edunih.gov

Comparative Outcomes in Secondary Prevention of Coronary Heart Disease

A significant area of real-world research for beta-blockers is their role in secondary prevention following a myocardial infarction. A long-term, randomized, double-blind controlled trial involving 1,103 men compared low-dose oxprenolol against a placebo for secondary prevention over seven years. nih.gov

Early Intervention (within 4 months of infarction): In this subgroup of 417 patients, oxprenolol significantly increased the six-year cumulative survival rate from 77% in the placebo group to 95%. nih.gov

Intermediate Intervention (5 to 12 months post-infarction): For the 274 patients in this group, the survival rate was similar between the oxprenolol and placebo arms. nih.gov

Late Intervention (1 to 7.5 years post-infarction): In the 412 patients who started treatment long after their initial infarction, oxprenolol was associated with a reduced six-year survival rate (79%) compared to placebo (92%). nih.gov

These findings underscore that the comparative effectiveness of oxprenolol in this setting is not uniform and is critically influenced by clinical context.

Time of Treatment Initiation Post-Infarction6-Year Survival Rate (Oxprenolol Group)6-Year Survival Rate (Placebo Group)Significance (p-value)
Within 4 months95%77%p &lt; 0.001
5 to 12 monthsSimilarSimilarN/A
1 to 7.5 years79%92%p = 0.002

Comparative Data in Anxiety Disorders

While oxprenolol and other beta-blockers have been used to manage the somatic symptoms of anxiety, there is a notable lack of robust, real-world comparative effectiveness research comparing this compound to modern first-line anxiolytic agents, such as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govfrontiersin.org Historical clinical trials have explored its use, but large-scale studies evaluating its long-term effectiveness, patient-reported outcomes, and comparative efficacy against other anxiolytics in routine clinical practice are scarce. nih.gov Future research in this area would be needed to establish its place relative to current standard-of-care treatments for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the identity and purity of Oxprenolol hydrochloride?

  • Methodology :

  • Identification : Use infrared (IR) spectroscopy (potassium bromide disk method) to match absorption bands with reference spectra .
  • Chloride Test : Aqueous solutions (1:50) respond to qualitative chloride tests via silver nitrate precipitation .
  • Purity Criteria :
  • Related Substances : Thin-layer chromatography (TLC) with silica gel plates, using chloroform:methanol (9:1) as the mobile phase. Spots from the sample solution must not exceed the intensity of the standard solution (0.1% impurity limit) .
  • Loss on Drying : ≤0.5% when dried at 80°C for 3 hours .
  • Melting Point : 107–110°C .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

  • Solubility Profile :

  • Highly soluble in water, freely soluble in ethanol (95%), and slightly soluble in acetic anhydride .
    • Stability Considerations :
  • Maintain pH between 4.5–6.0 in aqueous solutions to prevent degradation .
  • Accelerated stability studies (40°C/75% RH) indicate a shelf life of ~2 years for sustained-release formulations .

Advanced Research Questions

Q. How can researchers design sustained-release matrix tablets of this compound with zero-order release kinetics?

  • Experimental Design :

  • Formulation : Blend this compound with hydroxypropyl methylcellulose (HPMC) and sodium carboxymethylcellulose (NaCMC) at a 1:0.4:1.6 ratio. Direct compression yields tablets with controlled swelling/erosion .
  • In Vitro Testing : Use USP dissolution apparatus to validate zero-order release over 8–12 hours. Adjust polymer ratios to optimize erosion rates .
  • In Vivo Evaluation : Compare bioavailability in animal models (e.g., dogs) between sustained-release and conventional formulations at equivalent doses .

Q. What methodologies are used to synthesize and characterize this compound esters, and how are their hydrolysis kinetics analyzed?

  • Synthesis :

  • Reflux this compound with acid chlorides (e.g., caproyl chloride), followed by crystallization in acetone/ethyl ether. Confirm structure via elemental analysis and spectroscopy (¹H-NMR, ¹³C-NMR, UV) .
    • Hydrolysis Kinetics :
  • Monitor absorbance at 530 nm in aqueous buffers (pH 1.2–7.4) to calculate rate constants. First-order kinetics dominate in acidic conditions, while pseudo-first-order behavior is observed at neutral pH .

Q. How does this compound interact with β-adrenergic receptors, and what experimental approaches quantify this antagonism?

  • Mechanistic Studies :

  • Radioligand binding assays using [³H]-dihydroalprenolol to determine Ki values (e.g., 7.10 nM for β-adrenergic receptors) .
  • Functional assays (e.g., cAMP inhibition in cardiomyocytes) validate receptor blockade .

Q. Are there contradictions in the pharmacokinetic data of this compound when administered in different formulations?

  • Data Analysis :

  • Sustained-release tablets show reduced Cmax but equivalent AUC compared to conventional tablets in dogs, suggesting prolonged absorption .
  • Contradictions may arise from excipient interactions (e.g., montmorillonite adsorption delays absorption) . Validate using crossover studies and compartmental pharmacokinetic modeling .

Q. What in vitro and in vivo models assess this compound’s anti-prion activity?

  • In Vitro : Treat prion-infected cell lines with this compound (50–250 mg/L). Quantify PrP<sup>Sc</sup> levels via Western blot after protease K digestion .
  • In Vivo : Administer orally to prion-infected mice (e.g., Fukuoka-1 strain). Immunohistochemistry of brain sections confirms reduced PrP<sup>Sc</sup> accumulation (p<0.001 vs. controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.